Lercanidipine
Description
Historical Development and Context within Dihydropyridine (B1217469) Calcium Channel Blockers (DHP-CCBs)
Calcium channel blockers have been employed in the treatment of hypertension for over two decades. researchgate.net DHP-CCBs, as a class, are well-established in antihypertensive therapy, used both as monotherapy and in combination with other agents. nih.gov Lercanidipine represents a more recently introduced third-generation DHP-CCB. researchgate.netdovepress.com It was first made available in the Netherlands in 1997 and has since been used in many countries for the treatment of mild-to-moderate hypertension. Compared to earlier generations of DHPs, this compound is noted for its elevated lipophilicity and high vascular selectivity. eathj.orgmdpi.comnih.gov It is a racemic mixture containing a chiral carbon atom, with its antihypertensive activity primarily attributed to the (S)-enantiomer. eathj.orge-lactancia.org
Mechanism of Action at the Molecular and Cellular Level
This compound exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells. patsnap.comdrugbank.com This action is primarily mediated through its interaction with voltage-gated calcium channels. manasalifesciences.com
L-type Calcium Channel Inhibition
A key mechanism of action for this compound involves the reversible blockade of high-voltage dependent L-type calcium channels. mdpi.commedwinpublishers.com These channels are present in various excitable cells, including those in cardiac tissue, skeletal muscles, and importantly, vascular smooth muscle cells. patsnap.commdpi.com By blocking L-type calcium channels, this compound reduces the transmembrane calcium current in response to depolarization. eathj.org This decrease in intracellular calcium concentration inhibits the contractile processes in smooth muscle cells, leading to relaxation and vasodilation. patsnap.comeathj.orgdrugbank.com This vascular effect is the basis for the drug's antihypertensive action. eathj.org this compound, like other CCBs, acts from the inner side of the cell membrane and binds more effectively to L-type calcium channels in depolarized membranes. eathj.org Preclinical studies have demonstrated that this compound produces smooth muscle relaxation through competitive binding to L-type calcium channels. dovepress.com
T-type Calcium Channel Inhibition
In addition to L-type calcium channels, this compound is also capable of inhibiting T-type low-voltage calcium channels. mdpi.comnih.gov T-type calcium channels are found in various organs, including the heart and kidneys, and are considered an important molecular target. mdpi.com Studies suggest that CCBs which inhibit both L- and T-type calcium channels, such as this compound, may offer beneficial effects on kidney function, including reducing glomerular hypertension and proteinuria. mdpi.comnih.govmedwinpublishers.com T-type calcium channels are primarily expressed on postglomerular arterioles in the kidney. nih.goveuropeanreview.org Research indicates that this compound shows a detectable selectivity toward T-type calcium channels, with the ratio of selectivity being greater than 1 for both enantiomers and the racemate when compared to L-type channels in certain studies. europeanreview.org
Vascular Selectivity and its Molecular Basis
This compound is characterized by its high vascular selectivity, meaning it has a greater effect on vascular smooth muscle compared to cardiac muscle. eathj.orgnih.gove-lactancia.org This high vascular selectivity contributes to the absence of significant negative inotropic effects at therapeutic doses. eathj.orgnih.gove-lactancia.org The molecular basis for this vasoselectivity is linked to several factors. This compound's high lipophilicity facilitates its binding to membrane phospholipids, prolonging its interaction with L-type calcium channels in vascular smooth muscle. eathj.org Furthermore, studies investigating the effects of this compound on cardiac (CaV1.2a) and vascular (CaV1.2b) splice variants of the L-type calcium channel pore subunit suggest that while there is only a small difference in apparent affinity, there may be splice-variant predominant agonism contributing to vasoselectivity. nih.gov The charged form of this compound may also play a role, as studies have shown enhanced inhibitory effects in acidic conditions, although the precise contribution of the charged versus uncharged form to vascular selectivity is still being explored. nih.gov
Pharmacodynamics and Therapeutic Rationale
The pharmacodynamic properties of this compound contribute to its therapeutic effectiveness as an antihypertensive agent.
Slow Onset and Sustained Effect
This compound exhibits a slow onset of action and a sustained antihypertensive effect. eathj.orgnih.govresearchgate.net This is primarily attributed to its high lipophilicity and high membrane partition coefficient. eathj.orge-lactancia.orgnih.govresearchgate.net The lipophilicity allows the drug to easily penetrate and accumulate within the lipid bilayer of smooth muscle cell membranes, creating a depot from which it is gradually released to interact with calcium channels. wikipedia.orgpatsnap.comnih.govnih.gov This prolonged presence in the membrane and at the receptor level results in long-lasting smooth muscle relaxation and peripheral vasodilation, supporting once-daily administration for 24-hour blood pressure control. wikipedia.orgpatsnap.comeathj.orgmdpi.comnih.govnih.gov The gradual nature of the vasodilation induced by this compound is thought to contribute to a lower incidence of acute hypotension and reflex tachycardia compared to some other DHPs. eathj.orge-lactancia.orgnih.gov
Research findings highlight the sustained blood pressure-lowering activity of this compound. nih.gov Studies have shown that this compound can lead to normalized blood pressure in a significant percentage of patients after several weeks of therapy. dovepress.com The prolonged antihypertensive activity is a key aspect of its pharmacodynamic profile, allowing for consistent blood pressure control throughout the day. eathj.orgmdpi.comnih.gov
Pharmacodynamic Properties of this compound
| Property | Description | Source |
| Antihypertensive | Prolonged activity | eathj.org |
| Inotropic Effect | Devoid of negative inotropic effects due to high vascular selectivity | eathj.orgnih.gove-lactancia.org |
| Onset of Action | Slow, due to high lipophilicity | patsnap.comeathj.orgnih.govresearchgate.net |
| Duration of Action | Long-lasting smooth muscle relaxation and peripheral vasodilation | patsnap.comeathj.orgnih.govresearchgate.net |
| Vasodilation | Gradual, rarely causing acute hypotension with reflex tachycardia | eathj.orge-lactancia.org |
| Receptor Binding | Long receptor half-life due to high membrane partition coefficient | dovepress.comnih.govresearchgate.net |
| Renal Effects | Dilation of both afferent and efferent glomerular arteries (dual L/T block) | nih.gov |
Comparison of this compound with Other DHP-CCBs (Selected Properties)
| DHP-CCB | Vascular Selectivity | Negative Inotropic Effect | Onset of Action | Reflex Tachycardia |
| This compound | High | Minor/Devoid of | Slow | Rarely Observed |
| Amlodipine (B1666008) | High | Minor | Slow | Less frequent |
| Nifedipine (B1678770) | High | Minor | Fast | More frequent |
| Felodipine (B1672334) | High | Minor | Fast | More frequent |
| Lacidipine (B1674219) | High | Minor | Slow | Less frequent |
Absence of Reflex Tachycardia
A notable characteristic of this compound in clinical use is the observed absence or significantly low incidence of reflex tachycardia patsnap.commdpi.comnih.govdovepress.come-lactancia.orgeathj.orgnih.govtandfonline.comnih.govnih.gov. Reflex tachycardia is a physiological response where heart rate increases in reaction to a rapid decrease in blood pressure, commonly seen with some vasodilating agents, particularly earlier generations of dihydropyridine calcium channel blockers nih.govtandfonline.com.
Detailed research findings suggest that this favorable profile of this compound is attributed to several factors, primarily its pharmacokinetic and pharmacodynamic properties. This compound is characterized by a slow onset of action patsnap.commdpi.comnih.govdovepress.come-lactancia.orgeathj.orgtandfonline.comnih.gov. This gradual induction of vasodilation prevents the abrupt drop in blood pressure that typically triggers a strong sympathetic nervous system response and subsequent reflex tachycardia patsnap.come-lactancia.orgeathj.orgtandfonline.com.
Furthermore, the high lipophilicity of this compound plays a crucial role patsnap.commdpi.comnih.govdovepress.comeathj.orgtandfonline.comnih.govnih.gov. This property leads to the compound's rapid uptake into the lipid bilayer of cell membranes, including those in the arterial wall smooth muscle cells patsnap.comtandfonline.com. From these membrane depots, this compound is released slowly and continuously, interacting with L-type calcium channels located within the membrane tandfonline.com. This sustained, slow interaction contributes to a prolonged duration of action and smooth antihypertensive effect, further mitigating the risk of reflex tachycardia dovepress.comtandfonline.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUKAKRHYTAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048327 | |
| Record name | Lercanidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lercanidipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.56e-04 g/L | |
| Record name | Lercanidipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100427-26-7 | |
| Record name | Lercanidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100427-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lercanidipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100427267 | |
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| Record name | Lercanidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00528 | |
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| Record name | Lercanidipine | |
| Source | EPA DSSTox | |
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| Record name | 100427-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LERCANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XTJ4R0BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Lercanidipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacokinetics and Biotransformation Research
Absorption and Bioavailability Characteristics
Lercanidipine is administered orally and is well absorbed from the gastrointestinal tract. nih.govnih.govmdpi.com However, its absolute bioavailability is relatively low due to extensive first-pass metabolism in the liver. mdpi.comwikipedia.orgnps.org.auhpra.ietg.org.au
Gastrointestinal Absorption Dynamics
This compound is completely absorbed after oral administration. nps.org.auhpra.iecbg-meb.nl Peak plasma concentrations are typically reached within 1.5 to 3 hours after dosing. nih.govnih.govnih.govmdpi.comwikipedia.orgnps.org.auhpra.iecbg-meb.nlmims.com Studies have shown peak plasma levels of 3.30 ng/mL ± 2.09 s.d. and 7.66 ng/mL ± 5.90 s.d. after 10 mg and 20 mg doses, respectively. nps.org.auhpra.iecbg-meb.nle-lactancia.org
This compound exhibits non-linear kinetics with oral administration. nps.org.aucbg-meb.nle-lactancia.org As the dosage increases, there is a progressive saturation of first-pass metabolism, leading to a greater than proportional increase in peak plasma concentrations and the area under the plasma concentration-time curve (AUC). nps.org.aucbg-meb.nle-lactancia.org For instance, after 10 mg, 20 mg, and 40 mg doses, peak plasma concentrations were observed in a ratio of approximately 1:3:8, and AUC values were in a ratio of approximately 1:4:18. nps.org.aucbg-meb.nle-lactancia.org This indicates that bioavailability increases with increasing dosage. nps.org.aucbg-meb.nle-lactancia.org
The two enantiomers of this compound have similar times to peak plasma concentration, although the peak plasma concentration and AUC are, on average, 1.2-fold higher for the (S)-enantiomer. nps.org.auhpra.iecbg-meb.nle-lactancia.org No in vivo interconversion of enantiomers has been observed. nps.org.auhpra.iecbg-meb.nle-lactancia.org
Influence of Food on Absorption
The absorption and bioavailability of this compound are significantly influenced by the presence of food. mdpi.comnps.org.auhpra.iecbg-meb.nlmedindia.netresearchgate.net The absolute bioavailability of this compound is approximately 10% when administered orally to patients under fed conditions. hpra.iecbg-meb.nl However, it is reduced to about 1/3 when administered to healthy volunteers under fasting conditions. hpra.iecbg-meb.nl
The bioavailability of this compound increases significantly when ingested with or after a meal. mdpi.comnps.org.auhpra.ietg.org.aucbg-meb.nle-lactancia.orgmedindia.netresearchgate.net Specifically, bioavailability increases approximately 4-fold when this compound is ingested up to 2 hours after a high-fat meal and about 2-fold when taken immediately after a carbohydrate-rich meal. nps.org.auhpra.iecbg-meb.nle-lactancia.org This increased absorption with food is why it is generally recommended to take this compound before meals. mdpi.comnps.org.auhpra.iecbg-meb.nlmedindia.netresearchgate.net
Here is a table summarizing the influence of food on this compound bioavailability:
| Meal Type | Influence on Bioavailability | Fold Increase (compared to fasting) |
| Fasting | Reduced | 1/3 |
| Carbohydrate-rich | Increased | ~2-fold |
| High-fat | Increased | ~4-fold |
Distribution and Protein Binding
Following absorption, this compound is rapidly and extensively distributed from the plasma to tissues and organs. hpra.iecbg-meb.nlmims.come-lactancia.org
Plasma Protein Binding Profile
This compound is highly bound to plasma proteins, with binding exceeding 98%. nih.govmdpi.comwikipedia.orghpra.iecbg-meb.nlmims.come-lactancia.orgresearchgate.neteathj.org This high degree of protein binding means that only a small fraction of the drug is free in the plasma. hpra.iee-lactancia.orgeathj.org In patients with conditions that may lead to decreased plasma protein levels, such as severe renal or hepatic impairment, the free fraction of this compound may be increased. hpra.iee-lactancia.orgeathj.orgmedicines.org.uk
Here is a summary of this compound's protein binding:
| Parameter | Value |
| Plasma Protein Binding | >98% |
Membrane Partitioning and Receptor Accumulation
A key characteristic of this compound is its high lipophilicity. nih.govnih.govtandfonline.comtandfonline.comeathj.org This lipophilicity facilitates its rapid distribution into tissues and binding to lipid membranes. nih.govtandfonline.comtandfonline.comwikipedia.orgeathj.orgnih.gov this compound accumulates in the lipid bilayer of cell membranes, particularly in the arterial wall, where it forms a depot. nih.govtandfonline.comtandfonline.comwikipedia.orgnih.gov This accumulation and subsequent slow release from the membrane contribute significantly to its prolonged duration of action, despite a relatively short plasma half-life. nih.govnih.govnih.govtandfonline.comtandfonline.comwikipedia.orgeathj.orgnih.gov The high membrane partition coefficient of this compound is considered a factor in its long-lasting effect at receptor and membrane levels. nih.govtandfonline.comeathj.orgnih.gov
Metabolism and Enzyme Pathways
This compound undergoes extensive biotransformation, primarily in the liver. mdpi.comwikipedia.orgtg.org.auresearchgate.netresearchgate.neteathj.orgresearchgate.netresearchgate.net
As with other dihydropyridine (B1217469) derivatives, this compound is extensively metabolized by the cytochrome P450 (CYP) enzyme system, specifically by the isoform CYP3A4. nih.govmdpi.comwikipedia.orghpra.ietg.org.aucbg-meb.nle-lactancia.orgresearchgate.neteathj.orgmedicines.org.uknih.govresearchgate.netresearchgate.net This extensive first-pass metabolism by CYP3A4 is the primary reason for its relatively low absolute bioavailability after oral administration. mdpi.comwikipedia.orgnps.org.auhpra.ietg.org.au
This compound is predominantly converted into inactive metabolites. hpra.ietg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netresearchgate.net No parent drug is found in the urine or faeces. hpra.ietg.org.aucbg-meb.nle-lactancia.orgeathj.orgresearchgate.net Approximately 50% of the administered dose is excreted in the urine, mainly in the form of these metabolites. wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com
In vitro studies using human liver microsomes have indicated that this compound can inhibit CYP3A4 and CYP2D6. hpra.iee-lactancia.orgnps.org.au However, the concentrations required for this inhibition (IC50 values of 2.6 µM for CYP3A4 and 0.8 µM for CYP2D6) are significantly higher (160-fold and 40-fold, respectively) than the peak plasma concentrations reached after a 20 mg dose. hpra.iee-lactancia.orgnps.org.au Therefore, at therapeutic doses, it is considered unlikely that this compound will significantly inhibit the biotransformation of drugs metabolized by CYP3A4 or CYP2D6 in vivo. hpra.iee-lactancia.orgnps.org.au
Here is a summary of this compound's metabolism:
| Parameter | Detail |
| Primary Enzyme | CYP3A4 |
| Metabolites | Predominantly inactive |
| Parent Drug Excretion | Not found in urine or faeces. hpra.ietg.org.aucbg-meb.nle-lactancia.orgeathj.orgresearchgate.net |
| Excretion Pathway | Urine (as metabolites) wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com |
| Urinary Excretion (% of dose) | ~50% wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com |
Cytochrome P450 3A4 (CYP3A4) Metabolism
This compound undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. e-lactancia.orghpra.iemims.comwikipedia.orgmdpi.comnih.gov This metabolic pathway is crucial as CYP3A4 is involved in the metabolism of a substantial percentage of administered drugs, highlighting the potential for drug interactions. mdpi.com this compound is predominantly converted into inactive metabolites through this process. e-lactancia.orghpra.iemims.com Studies have indicated that at therapeutic doses, this compound is unlikely to inhibit the biotransformation of drugs metabolized by CYP2D6. e-lactancia.orgmedicines.org.ukhpra.ie In vitro studies using human liver microsomes have shown that this compound can inhibit CYP3A4 and CYP2D6, but the concentrations required for significant inhibition are considerably higher than those typically achieved in plasma following a therapeutic dose. e-lactancia.org
Implications of Extensive First-Pass Metabolism
This compound exhibits extensive first-pass metabolism, which significantly impacts its oral bioavailability. e-lactancia.orgnps.org.auscilit.comtg.org.aunih.gov The absolute bioavailability of orally administered this compound is approximately 10% due to this effect. e-lactancia.orgnps.org.aumims.comwikipedia.orgnih.gov The bioavailability can be influenced by the presence of food, with a high-fat meal potentially increasing it significantly. e-lactancia.orgnps.org.auwikipedia.orgnih.gov this compound demonstrates non-linear kinetics with oral administration; as the dosage increases, the bioavailability also increases, suggesting a progressive saturation of the first-pass metabolism. e-lactancia.orgnps.org.au
Table 1: Impact of Food on this compound Bioavailability
| Condition | Approximate Bioavailability |
| Fasting | ~10% |
| After a high-fat meal | Up to 40% (4-fold increase) e-lactancia.orgnps.org.auwikipedia.orgnih.gov |
| Immediately after a carbohydrate-rich meal | About 20% (2-fold increase) e-lactancia.orgnps.org.au |
Clinical Efficacy and Comparative Studies
Antihypertensive Efficacy in Monotherapy
Efficacy in Mild to Moderate Hypertension
Studies have demonstrated the efficacy of lercanidipine as monotherapy for mild to moderate essential hypertension. In randomized controlled trials involving approximately 400 patients with mild-to-moderate hypertension, this compound significantly reduced both systolic blood pressure (SBP) and diastolic blood pressure (DBP) after 4 weeks. researchgate.net Large-scale, open observational studies in over 20,000 patients with mild-to-moderate hypertension treated with this compound (10–20 mg/day) have reported SBP and DBP reductions ranging from 19–26 mmHg and 13–15 mmHg, respectively, after 3–6 months of therapy. nih.gov this compound at doses of 5 to 20 mg once daily has been concluded to effectively reduce blood pressure in patients with mild to moderate hypertension. mdpi.com In a study of 27 Asian patients with mild to moderate hypertension, this compound treatment resulted in significant decreases in SBP and DBP after four weeks, with further reductions observed at Week 8. nih.gov The absolute SBP and DBP reductions were 20.5 mmHg and 9.3 mmHg, respectively, at Week 8. nih.gov
In a double-blind, placebo-controlled study involving 144 elderly patients (aged 60–85 years) with mild-to-moderate hypertension, this compound 10 mg/day for 4 weeks led to greater reductions in SBP and DBP compared to placebo (15 vs 7 mmHg and 10 vs 6 mmHg, respectively). nih.gov
Data Table 1: Blood Pressure Reduction in Mild to Moderate Hypertension
| Study Type | Patient Population | Duration | This compound Dose | SBP Reduction (mmHg) | DBP Reduction (mmHg) |
| Randomized Controlled Trials | Mild-to-Moderate Hypertension | 4 weeks | Not specified | Significant reduction | Significant reduction |
| Open Observational Studies | Mild-to-Moderate Hypertension | 3-6 months | 10-20 mg/day | 19-26 | 13-15 |
| Placebo-Controlled Study | Elderly Mild-to-Moderate HTN | 4 weeks | 10 mg/day | 15 | 10 |
| Open Label Study | Asian Mild-to-Moderate HTN | 8 weeks | 10-20 mg/day | 20.5 | 9.3 |
Efficacy in Severe Essential Hypertension
Monotherapy with this compound at doses of 20 or 40 mg per day has shown efficacy in patients with severe essential hypertension. mdpi.comnih.govscilit.com Additionally, this compound at doses of 10–30 mg per day has been effective as add-on therapy for resistant hypertension that did not respond to other drug classes. mdpi.comscilit.com
Blood Pressure Reduction Dynamics (Systolic and Diastolic)
This compound effectively reduces both systolic and diastolic blood pressure. researchgate.netnih.govnih.gov In studies, significant reductions in SBP and DBP have been observed after relatively short treatment periods, such as 4 weeks. researchgate.net The blood pressure lowering effect is maintained throughout the 24-hour dosing period. e-lactancia.org Studies using 24-hour ambulatory blood pressure monitoring have shown that the antihypertensive effect of this compound is sustained, with limited variation between peak and trough blood pressure changes. e-lactancia.org Reductions in SBP and DBP of 19 to 26 mmHg and 13 to 15 mmHg, respectively, have been reported with this compound. nih.gov
Response and Normalization Rates
This compound treatment leads to high response rates and/or normalization of blood pressure, often within 4 weeks of therapy. nih.gov In a 12-month trial, this compound 10 mg/day resulted in normalized blood pressure in 49% of patients after 4 weeks. researchgate.netcapes.gov.br A large postmarketing trial involving 9050 patients corroborated these findings, with 64% of patients achieving a DBP of less than 90 mm Hg and 32% achieving blood pressure control (<140/90 mm Hg). researchgate.netcapes.gov.br In a placebo-controlled study in elderly patients, this compound increased the response rate to 59% compared to 38% with placebo. nih.gov Studies with dosage titration have shown higher normalization rates at week 8 compared to week 4. researchgate.net Large-scale open observational studies have reported a high percentage of patients (46.4%–63.0%) achieving normalized blood pressure with this compound monotherapy. nih.gov
Data Table 2: Response and Normalization Rates
| Study Type | Patient Population | Duration | This compound Dose | Outcome | Rate | Citation |
| Longer Trial | Mild-to-Moderate Hypertension | 12 months | 10 mg/day | Normalized Blood Pressure | 49% | researchgate.netcapes.gov.br |
| Postmarketing Trial | Hypertension | Not specified | Not specified | DBP < 90 mmHg | 64% | researchgate.netcapes.gov.br |
| Postmarketing Trial | Hypertension | Not specified | Not specified | BP Control (<140/90 mmHg) | 32% | researchgate.netcapes.gov.br |
| Placebo-Controlled Study | Elderly Hypertension | 4 weeks | 10 mg/day | Response Rate | 59% | nih.gov |
| Open Observational Studies | Mild-to-Moderate Hypertension | Not specified | 10-20 mg/day | Normalized Blood Pressure | 46.4%-63.0% | nih.gov |
Comparative Efficacy with Other Antihypertensive Agents
Comparison with Other Dihydropyridine (B1217469) Calcium Channel Blockers
This compound has been compared with other dihydropyridine (DHP) calcium channel blockers in various studies. In randomized controlled trials, this compound has shown similar efficacy in reducing SBP and DBP compared to felodipine (B1672334) and slow-release nifedipine (B1678770) in patients with mild-to-moderate hypertension. researchgate.netcapes.gov.br A multicenter, randomized, double-blind study comparing this compound 10 mg/day with sustained-release nifedipine 20 mg twice daily over 4 weeks in patients with mild-to-moderate essential hypertension found comparable efficacy in reducing blood pressure.
A meta-analysis of comparative studies indicated that the antihypertensive efficacy of this compound, assessed by both office and 24-hour blood pressure monitoring, does not statistically differ from other DHP-CCBs such as amlodipine (B1666008), felodipine, nifedipine GITS, lacidipine (B1674219), and manidipine. nih.gov Direct comparison trials with amlodipine have shown equivalent antihypertensive efficacy between the two drugs. nih.govijbcp.com This finding was also supported by a controlled randomized trial in acute stroke patients, where both this compound and amlodipine significantly reduced clinical and ambulatory blood pressure with no statistically significant difference in blood pressure reduction, trough-peak ratio, smoothness index, and response and normalization rates. nih.gov The clinical efficacy of this compound is also similar to that of felodipine, nifedipine GITS, and lacidipine. nih.gov
In elderly patients with mild-to-moderate hypertension, this compound was found to be comparable with lacidipine and nifedipine, showing similar decreases in DBP compared to nifedipine (-18.3 vs -17.7 mmHg, respectively). researchgate.netcapes.gov.br A study comparing this compound, amlodipine, and lacidipine in elderly hypertensive individuals found no significant difference in blood pressure reductions after six months. medwinpublishers.com
Data Table 3: Comparative Efficacy with Other DHP-CCBs
| Comparator Drug | Patient Population | Outcome | Finding | Citation |
| Felodipine | Mild-to-Moderate Hypertension | SBP and DBP Reduction | Similar efficacy | researchgate.netcapes.gov.br |
| Slow-release Nifedipine | Mild-to-Moderate Hypertension | SBP and DBP Reduction | Similar efficacy | researchgate.netcapes.gov.br |
| Amlodipine | Hypertension | Antihypertensive Efficacy (Office & 24-h) | Statistically similar efficacy | nih.govijbcp.com |
| Lacidipine | Elderly Hypertension | DBP Reduction | Comparable decreases | researchgate.netcapes.gov.brmedwinpublishers.com |
| Nifedipine GITS | Hypertension | Antihypertensive Efficacy | Similar efficacy | nih.gov |
| Manidipine | Hypertension | Antihypertensive Efficacy | Statistically similar efficacy | nih.gov |
Amlodipine
Clinical trials have compared the efficacy of this compound and amlodipine in patients with essential hypertension. A prospective, double-blind, parallel-group study involving 100 patients found no statistically significant difference in the antihypertensive efficacies of this compound (10 mg) and amlodipine (5 mg) over a 12-week period. ijbcp.comresearchgate.net Both drugs significantly reduced systolic and diastolic blood pressure from baseline at weeks 2, 4, 8, and 12. researchgate.net
Another study, the TOLERANCE study, an observational, transversal, multicenter study, compared high doses of this compound (20 mg) with amlodipine (10 mg) or nifedipine GITS (60 mg) in 650 patients with essential hypertension. eshonline.orgelpub.ru This study reported significantly better blood pressure control with this compound compared to amlodipine (46% vs 34%, p=0.025). eshonline.org However, in diabetic patients within the same study, the blood pressure control rate was similar between this compound (37%) and amlodipine or nifedipine (34%, p=0.427). eshonline.org
In hypertensive patients who had experienced an acute cerebral ischemic stroke, an open-label, controlled, randomized, parallel-group study involving 104 patients found that both this compound (20 mg/day) and amlodipine (10 mg/day) significantly reduced mean clinical systolic and diastolic blood pressure, as well as 24-hour ambulatory blood pressure. nih.gov The study reported no statistical difference between this compound and amlodipine in the magnitude of clinical blood pressure reduction. nih.gov Response and normalization rates were also similar between the two groups. nih.gov
Several double-blind/crossover studies have indicated that this compound (10–20 mg/day) is as effective as amlodipine 10 mg/day in lowering blood pressure. nih.govdovepress.com
Data Table: Comparison of this compound and Amlodipine Efficacy
| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |
| Randomized comparison (100 patients) | Prospective, double-blind, parallel-group | Amlodipine | 10 mg | 5 mg | No statistical difference in antihypertensive efficacy over 12 weeks. | ijbcp.comresearchgate.net |
| TOLERANCE Study (650 patients) | Observational, transversal, multicenter | Amlodipine/Nifedipine GITS | 20 mg | 10 mg/60 mg | Significantly better BP control with this compound vs amlodipine (46% vs 34%). | eshonline.org |
| Effects in hypertensive stroke patients (104 patients) | Open-label, controlled, randomized, parallel-group | Amlodipine | 20 mg | 10 mg | No statistical difference in clinical BP reduction or response/normalization rates. | nih.gov |
| Double-blind/crossover studies | Double-blind/crossover | Amlodipine | 10-20 mg | 10 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |
Nifedipine (including GITS)
Comparisons have also been made between this compound and nifedipine, including its Gastrointestinal Therapeutic System (GITS) formulation. Double-blind/crossover studies have shown that this compound (10–20 mg/day) is as effective as nifedipine slow-release (40–80 mg/day) or nifedipine GITS (30–60 mg/day) formulations in lowering blood pressure. nih.govdovepress.com
A double-blind, parallel-group study involving 250 patients compared this compound (10 and 20 mg), felodipine (10 and 20 mg), and nifedipine GITS (30 and 60 mg) over an 8-week treatment period. nih.gov This study reported no significant differences in antihypertensive efficacy among the three treatments. nih.gov The BP responder and normalization rates were reported as remarkably high with all three treatments, approximating 100% for nifedipine GITS, with no significant difference compared to the other two treatments. nih.gov
In elderly patients with hypertension, this compound was found to be comparable to nifedipine, showing similar decreases in diastolic blood pressure. capes.gov.br
Data Table: Comparison of this compound and Nifedipine (including GITS) Efficacy
| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |
| Double-blind/crossover studies | Double-blind/crossover | Nifedipine SR/GITS | 10-20 mg | 40-80 mg/30-60 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |
| TOLERANCE Study (650 patients) | Observational, transversal, multicenter | Amlodipine/Nifedipine GITS | 20 mg | 10 mg/60 mg | Achieved BP: 142.3/82 mmHg (this compound) vs 143.6/83 mmHg (others). | eshonline.org |
| Double-blind, parallel-group study (250 patients) | Double-blind, parallel-group | Felodipine/Nifedipine GITS | 10, 20 mg | 10, 20 mg/30, 60 mg | No significant differences in antihypertensive efficacy over 8 weeks. | nih.gov |
| Study in elderly patients | Not specified | Lacidipine/Nifedipine | Not specified | Not specified | Similar decreases in DBP compared to nifedipine. | capes.gov.br |
Felodipine
Studies have also compared the efficacy of this compound with felodipine. Double-blind/crossover studies have indicated that this compound (10–20 mg/day) is as effective as felodipine (10–20 mg/day). nih.govdovepress.com
A multicenter, randomized, open-label, parallel-group clinical trial involving 281 patients with mild-to-moderate primary hypertension compared this compound hydrochloride (10 mg/d) and felodipine sustained-release tablets (5 mg/d) over 6 weeks of treatment. researchgate.net Both treatments resulted in a significant decrease in diastolic and systolic blood pressure from baseline. researchgate.net The normalization rates of blood pressure were 79.5% in the this compound group and 87.2% in the felodipine group, with no statistically significant difference. researchgate.net
A sub-study of this trial focused on day-to-day home blood pressure variability in 186 patients. tandfonline.com Both this compound and felodipine significantly reduced the standard deviation of daily home blood pressure compared to baseline, indicating a reduction in blood pressure variability. tandfonline.com There was no significant inter-group difference in the reduction of blood pressure variability between the this compound and felodipine groups after treatment. tandfonline.com
Two randomized controlled trials involving approximately 400 patients with mild-to-moderate hypertension showed that this compound had similar efficacy to felodipine in significantly reducing systolic and diastolic blood pressure after 4 weeks. capes.gov.br
Data Table: Comparison of this compound and Felodipine Efficacy
| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |
| Double-blind/crossover studies | Double-blind/crossover | Felodipine | 10-20 mg | 10-20 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |
| Multicenter, randomized clinical trial (281 patients) | Multicenter, randomized, open-label, parallel-group | Felodipine | 10 mg/d | 5 mg/d | Significant decrease in BP from baseline in both groups; no significant difference in normalization rates (79.5% vs 87.2%). | researchgate.net |
| Sub-study on BP variability (186 patients) | Sub-study of randomized trial | Felodipine | 10 mg/d | 5 mg/d | Both reduced BP variability; no significant inter-group difference in variability reduction. | tandfonline.com |
| Randomized controlled trials (approx. 400 patients) | Randomized controlled trials | Felodipine | Not specified | Not specified | Similar efficacy in significantly reducing SBP and DBP after 4 weeks. | capes.gov.br |
Lacidipine
This compound has also been compared with lacidipine. Two large controlled studies demonstrated that this compound (5–10 mg/day or 10–20 mg/day) is as effective as lacidipine (2–4 mg/day) in lowering blood pressure in elderly patients with hypertension. nih.gov
A study reported that the incidence of edema was lowest in the this compound group (2.8%) compared to lacidipine (7.5%) and nifedipine GITS (10.1%), although this difference was not statistically significant regarding efficacy. nih.gov
Data Table: Comparison of this compound and Lacidipine Efficacy
| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |
| Large controlled studies in elderly patients | Controlled studies | Lacidipine | 5-10 mg/10-20 mg | 2-4 mg | As effective as lacidipine in lowering blood pressure. | nih.gov |
| Study on edema incidence (250 patients) | Double-blind, parallel-group | Lacidipine | 10, 20 mg | 10, 20 mg | No significant differences in antihypertensive efficacy. | nih.gov |
Nitrendipine (B1678957)
An open study investigating the comparative tolerability and efficacy of this compound and other dihydropyridines in patients with hypertension and drug-specific adverse events included a switch from nitrendipine to this compound. dovepress.com While the primary focus of this study was tolerability, it involved patients with hypertension previously treated with nitrendipine. dovepress.com
Data Table: Comparison of this compound and Nitrendipine Efficacy
| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |
| Open study (125 patients) | Open study | Nitrendipine | 10-20 mg | Previous treatment | Involved patients previously treated with nitrendipine, focus primarily on tolerability switch. Efficacy data not detailed in snippet. | dovepress.com |
Comparison with Angiotensin-Converting Enzyme (ACE) Inhibitors
This compound's efficacy has also been compared to that of Angiotensin-Converting Enzyme (ACE) inhibitors.
Ramipril (B1678797)
Comparison with Angiotensin II Receptor Blockers (ARBs)
ARBs are another class of drugs that inhibit the RAAS and are commonly used for hypertension. mdpi.com Comparisons between this compound and specific ARBs demonstrate their respective antihypertensive effects.
Studies have compared the efficacy of this compound and valsartan (B143634). This compound has shown efficacy equivalent to valsartan in lowering blood pressure. tandfonline.com While both are effective antihypertensive drugs, a study evaluating their effects on blood pressure variability showed that telmisartan (B1682998) (another ARB) significantly reduced BP variability, whereas this compound did not affect this variable. researchgate.netoup.com However, combinations of this compound and valsartan are also explored, with findings suggesting potential synergistic effects in lowering blood pressure when used together. google.com
| Treatment Group | Patients Achieving Normalized DBP (< or = 90 mmHg) | Patients Responding to Treatment (DBP < or = 90 mmHg or decrease >= 10 mmHg) |
| This compound | 71% | 81% |
| Losartan (B1675146) | 65% | 78% |
Source: Adapted from James et al. (2002) nih.govresearchgate.net
This compound has shown equivalent efficacy to candesartan (B1668252) in comparative studies. tandfonline.com Furthermore, combination therapy with this compound and candesartan has been found effective in patients who did not respond to monotherapy with either drug. tandfonline.com
This compound has demonstrated equivalent efficacy in lowering blood pressure compared to telmisartan. nih.govtandfonline.com However, a study comparing their effects on ambulatory blood pressure variability found that telmisartan significantly reduced BP variability over 24 hours, while this compound did not significantly affect this variable. researchgate.netoup.com This suggests potential differences in their effects beyond mean blood pressure reduction. Combinations of this compound and telmisartan are also being investigated, with some experimental results suggesting a potential synergistic effect in lowering blood pressure when these two agents are combined. google.com
Comparison with Beta-Blockers (e.g., Atenolol)
Clinical trials have compared the antihypertensive efficacy of this compound with that of beta-blockers like atenolol (B1665814). Studies have indicated that this compound (at doses of 10–20 mg/day) demonstrates equivalent efficacy in lowering blood pressure in patients with mild-to-moderate essential hypertension when compared to atenolol (50–100 mg/day). One comparative trial found this compound 10 mg/day to be as effective as atenolol 50 mg/day over 4 weeks of therapy.
Comparison with Diuretics (e.g., Hydrochlorothiazide)
Comparisons between this compound and diuretics such as hydrochlorothiazide (B1673439) have also been conducted. Research indicates that this compound (10–20 mg/day) shows efficacy equivalent to hydrochlorothiazide (12.5–25 mg/day) in reducing blood pressure in patients with mild-to-moderate hypertension. A study comparing this compound 10 mg/day with hydrochlorothiazide 12.5 mg/day over 4 weeks found comparable efficacy.
Beyond blood pressure reduction, a study assessing the long-term effects of this compound (10 mg/day) and hydrochlorothiazide (25 mg/day) over one year in patients with mild-to-moderate essential hypertension revealed that while both drugs achieved similar blood pressure reductions, this compound was superior in promoting the regression of hypertension-related vascular structural changes. This compound caused significantly greater reductions in forearm and calf vascular resistance (FVR and CVR), as well as minimal vascular resistance (FVRmin and CVRmin), compared to hydrochlorothiazide.
| Comparison | Agent 1 | Agent 2 | Efficacy Finding | Source |
| This compound vs. Atenolol | This compound | Atenolol | Equivalent efficacy in mild-to-moderate hypertension | |
| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Equivalent efficacy in mild-to-moderate hypertension | |
| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Superior in regressing vascular structural changes |
Efficacy in Specific Patient Populations
This compound's efficacy has been evaluated in several specific patient populations who often present with unique considerations in hypertension management.
Elderly Hypertensive Patients
This compound has demonstrated efficacy in elderly patients with hypertension. Studies have shown that this compound is effective in reducing blood pressure in patients aged 60 years and older, including those with isolated systolic hypertension. In elderly patients with mild-to-moderate hypertension, this compound (10 mg/day) significantly reduced systolic and diastolic blood pressure compared to placebo over 4 weeks. Comparative studies in elderly patients have shown this compound to be as effective as other calcium channel blockers like lacidipine and amlodipine in lowering blood pressure.
Patients with Metabolic Syndrome
The efficacy of this compound has also been investigated in patients with metabolic syndrome. Studies suggest that this compound is effective in reducing blood pressure in this population. The TOLERANCE study, an observational study in Spain, included patients with metabolic syndrome and found that this compound was effective in controlling blood pressure in this group.
Patients with Renal Dysfunction (e.g., Chronic Renal Failure, Microalbuminuria)
This compound has shown beneficial effects in hypertensive patients with renal dysfunction. It has been observed to have protective effects on the kidneys by dilating both afferent and efferent glomerular arterioles, which helps preserve intraglomerular pressure. This is a notable effect among calcium channel blockers. Studies in patients with hypertension and renal impairment have demonstrated that this compound can lead to a significant decrease in microalbuminuria and an improvement in creatinine (B1669602) clearance.
In a study of patients with hypertension and chronic renal failure, this compound treatment resulted in significant reductions in blood pressure and proteinuria, along with an increase in creatinine clearance over 6 months. This compound has been shown to reduce albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, with results comparable to ramipril in one study.
Patients with Diabetes Mellitus and Hypertension
This compound is considered an effective treatment option for hypertensive patients with diabetes mellitus. Studies have shown that this compound effectively lowers blood pressure in this population and does not adversely affect glucose homeostasis. In patients with hypertension and type 2 diabetes, this compound monotherapy was found to be effective in a randomized double-blind study. When used as add-on therapy in diabetic patients with uncontrolled hypertension on ACE inhibitor monotherapy, this compound showed comparable efficacy to hydrochlorothiazide in reducing diastolic blood pressure. Furthermore, this compound has been shown to reduce albuminuria in diabetic hypertensive patients, which is a significant benefit in this high-risk group.
| Patient Population | Efficacy Findings | Source |
| Elderly Hypertensive Patients | Effective in reducing blood pressure, including isolated systolic hypertension; comparable to other CCBs. | |
| Patients with Metabolic Syndrome | Effective in reducing blood pressure. | |
| Patients with Renal Dysfunction | Protective effects on kidneys, reduces microalbuminuria, improves creatinine clearance, reduces proteinuria. | |
| Patients with Diabetes Mellitus | Effective in lowering blood pressure, does not adversely affect glucose homeostasis, reduces albuminuria. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 65866 |
| Atenolol | 2249 |
| Hydrochlorothiazide | 3638 |
Note: Information regarding dosage and administration, as well as safety and adverse effect profiles, was excluded as per the instructions.
of this compound
This compound, a third-generation dihydropyridine calcium channel blocker, has been investigated for its efficacy in managing hypertension across various patient populations and in comparison to other antihypertensive agents. Its mechanism involves inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced peripheral vascular resistance.
Candesartan
Comparison with Beta-Blockers (e.g., Atenolol)
Clinical trials have compared the antihypertensive efficacy of this compound with that of beta-blockers like atenolol. Studies have indicated that this compound (at doses of 10–20 mg/day) demonstrates equivalent efficacy in lowering blood pressure in patients with mild-to-moderate essential hypertension when compared to atenolol (50–100 mg/day). One comparative trial found this compound 10 mg/day to be as effective as atenolol 50 mg/day over 4 weeks of therapy. The efficacy of this compound and atenolol in lowering blood pressure in mild to moderate essential hypertension is similar.
Comparison with Diuretics (e.g., Hydrochlorothiazide)
Comparisons between this compound and diuretics such as hydrochlorothiazide have also been conducted. Research indicates that this compound (10–20 mg/day) shows efficacy equivalent to hydrochlorothiazide (12.5–25 mg/day) in reducing blood pressure in patients with mild-to-moderate hypertension. A study comparing this compound 10 mg/day with hydrochlorothiazide 12.5 mg/day over 4 weeks found comparable efficacy.
Beyond blood pressure reduction, a study assessing the long-term effects of this compound (10 mg/day) and hydrochlorothiazide (25 mg/day) over one year in patients with mild-to-moderate essential hypertension revealed that while both drugs achieved similar blood pressure reductions, this compound was superior in promoting the regression of hypertension-related vascular structural changes. This compound caused significantly greater reductions in forearm and calf vascular resistance (FVR and CVR), as well as minimal vascular resistance (FVRmin and CVRmin), compared to hydrochlorothiazide.
| Comparison | Agent 1 | Agent 2 | Efficacy Finding | Source |
| This compound vs. Atenolol | This compound | Atenolol | Equivalent efficacy in mild-to-moderate hypertension | ,,, |
| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Equivalent efficacy in mild-to-moderate hypertension | ,, |
| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Superior in regressing vascular structural changes | ,, |
Efficacy in Specific Patient Populations
This compound's efficacy has been evaluated in several specific patient populations who often present with unique considerations in hypertension management.
Elderly Hypertensive Patients
This compound has demonstrated efficacy in elderly patients with hypertension. Studies have shown that this compound is effective in reducing blood pressure in patients aged 60 years and older, including those with isolated systolic hypertension. In elderly patients with mild-to-moderate hypertension, this compound (10 mg/day) significantly reduced systolic and diastolic blood pressure compared to placebo over 4 weeks. Comparative studies in elderly patients have shown this compound to be as effective as other calcium channel blockers like lacidipine and amlodipine in lowering blood pressure.
Patients with Metabolic Syndrome
The efficacy of this compound has also been investigated in patients with metabolic syndrome. Studies suggest that this compound is effective in reducing blood pressure in this population. The ELYPSE study, a large-scale uncontrolled trial, included patients with a range of additional risk factors such as obesity and diabetes mellitus, and found that this compound was effective at reducing blood pressure across this broad range of patients. The TOLERANCE study, an observational study in Spain, included patients with metabolic syndrome and found that this compound was effective in controlling blood pressure in this group.
Patients with Renal Dysfunction (e.g., Chronic Renal Failure, Microalbuminuria)
This compound has shown beneficial effects in hypertensive patients with renal dysfunction. It has been observed to have protective effects on the kidneys by dilating both afferent and efferent glomerular arterioles, which helps preserve intraglomerular pressure. This is a notable effect among calcium channel blockers. Studies in patients with hypertension and renal impairment have demonstrated that this compound can lead to a significant decrease in microalbuminuria and an improvement in creatinine clearance.
In a study of patients with hypertension and chronic renal failure (the ZAFRA study), this compound treatment resulted in significant reductions in blood pressure and proteinuria, along with an increase in creatinine clearance over 6 months. This compound has been shown to reduce albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, with results comparable to ramipril in one study (the DIAL study).
Patients with Diabetes Mellitus and Hypertension
This compound is considered an effective treatment option for hypertensive patients with diabetes mellitus. Studies have shown that this compound effectively lowers blood pressure in this population and does not adversely affect glucose homeostasis. In patients with hypertension and type 2 diabetes, this compound monotherapy was found to be effective in a randomized double-blind study. When used as add-on therapy in diabetic patients with uncontrolled hypertension on ACE inhibitor monotherapy, this compound showed comparable efficacy to hydrochlorothiazide in reducing diastolic blood pressure. Furthermore, this compound has been shown to reduce albuminuria in diabetic hypertensive patients, which is a significant benefit in this high-risk group.
| Patient Population | Efficacy Findings | Source |
| Elderly Hypertensive Patients | Effective in reducing blood pressure, including isolated systolic hypertension; comparable to other CCBs. | ,,, |
| Patients with Metabolic Syndrome | Effective in reducing blood pressure. | ,,, |
| Patients with Renal Dysfunction | Protective effects on kidneys, reduces microalbuminuria, improves creatinine clearance, reduces proteinuria. | ,,,,,, |
| Patients with Diabetes Mellitus | Effective in lowering blood pressure, does not adversely affect glucose homeostasis, reduces albuminuria. | ,,,,,,,, |
Patients with Inadequately Controlled Blood Pressure on Previous Therapies
This compound has demonstrated efficacy as an add-on therapy or when used in patients who had an inadequate response or experienced adverse events with prior antihypertensive regimens. In a study involving 756 hypertensive patients, this compound reduced blood pressure over 8 weeks as monotherapy or in combination therapy. tandfonline.com Another study in 80 patients with hypertension resistant to monotherapy (including beta-blockers, ACE inhibitors, or diuretics) showed that this compound as add-on therapy produced significant decreases in blood pressure. tandfonline.com
Large-scale observational studies in clinical practice have also included a significant proportion of patients (66% and 69%) who had a poor response or reported adverse events with other antihypertensive medications. tandfonline.com In one such study, this compound monotherapy resulted in significant blood pressure reduction over 3 months, with 64% of patients achieving diastolic blood pressure below 90 mmHg. tandfonline.com this compound was found to be equally effective when used as monotherapy or combined with other antihypertensive agents in another study. tandfonline.com
Studies have shown that this compound achieved comparable blood pressure reductions in never-treated hypertensive patients and those switched to this compound due to inadequately controlled blood pressure or adverse events from previous treatment. mdpi.com The ELYPSE study, which included over 9000 patients, with 69% previously treated with other antihypertensive drugs, also provided important information on the use of this compound in a real-world setting, including in patients who had experienced adverse reactions with other drugs. tandfonline.com In this study, significant reductions in both systolic and diastolic blood pressure were observed. tandfonline.com
Patients with History of Cerebrovascular Events (e.g., Stroke)
Research has explored the use of this compound in patients with a history of cerebrovascular events. A randomized, open-label, controlled study in 104 hypertensive patients diagnosed with ischemic stroke indicated a low rate of adverse events with this compound. mdpi.com A retrospective 6-year study suggested that this compound was significantly more effective in reducing the risk of stroke compared to nifedipine. mdpi.com Preclinical data have also hinted at a potential decrease in the incidence of cerebral stroke with this compound administration. mdpi.com
In a controlled randomized trial involving acute stroke patients, this compound and amlodipine both significantly reduced clinical blood pressure, as well as mean 24-hour, daytime, and night-time blood pressure, and decreased the early morning blood pressure surge. No statistically significant difference was observed between this compound and amlodipine regarding blood pressure reduction, trough-peak ratio, smoothness index, and response and normalization rates in these patients. nih.gov
Combination Therapy Research
Combining antihypertensive medications from different classes can lead to a substantially greater reduction in blood pressure compared to increasing the dosage of a single medication. hilarispublisher.comnih.gov this compound has been investigated in combination with several other antihypertensive drug classes.
This compound with ACE Inhibitors
The combination of this compound with ACE inhibitors, particularly enalapril (B1671234), has been a focus of research. This combination has shown effectiveness in lowering blood pressure and may offer additional benefits. hilarispublisher.comfaimallusr.com Studies have indicated that combining this compound with an ACE inhibitor can lead to significant additional blood pressure decreases. tandfonline.comelpub.runih.gov
In patients with hypertension and chronic renal failure, this compound added to existing but inadequate therapy with an ACE inhibitor or angiotensin receptor blocker did not adversely affect proteinuria. tandfonline.com Furthermore, this compound was found to reduce blood pressure and albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, producing a similar result to ramipril. tandfonline.com
A study comparing the combination of this compound and enalapril to enalapril monotherapy in hypertensive patients with metabolic syndrome uncontrolled by enalapril monotherapy found that the combination resulted in similar reductions in pulse wave velocity as hydrochlorothiazide but a greater decrease in the augmentation index, suggesting a potential additive role in augmenting central blood pressure. ahajournals.org The combination of this compound and enalapril also showed better effects on improving Lp(a) and reducing markers of endothelial damage compared to either drug alone, independent of blood pressure reduction. hilarispublisher.comnih.gov
The fixed-dose combination of this compound/enalapril has shown a favorable pharmacological profile and demonstrated clinical efficacy in high-risk patients. eathj.org This combination may also help reduce the incidence of peripheral edema associated with calcium channel blockers. eathj.org
This compound with Angiotensin Receptor Blockers
This compound has also been combined with Angiotensin Receptor Blockers (ARBs) in clinical studies. This combination has been shown to be effective in reducing blood pressure. tandfonline.comresearchgate.net In patients with hypertension and chronic renal failure previously treated with ACE inhibitors or ARBs, adding this compound produced significant reductions in blood pressure, cholesterol, and triglyceride levels. tandfonline.com
Similar to combinations with ACE inhibitors, combining this compound with ARBs has been associated with a significant decrease in fasting plasma glucose and serum levels of triglycerides in patients who were partial responders to this compound monotherapy. elpub.runih.gov
This compound with Beta-Blockers
The combination of this compound with beta-blockers has also been explored. In a study involving patients with uncomplicated primary hypertension who were partial responders to this compound, the addition of beta-blockers resulted in an additional blood pressure decrease. elpub.ruresearchgate.net However, the study noted that the effect on glycemic profile was not as pronounced when this compound was combined with beta-blockers compared to combinations with RAS inhibitors (ACE inhibitors or ARBs). elpub.ruresearchgate.net
Table 1 summarizes some findings on this compound combination therapies based on the search results.
| Combination Therapy | Patient Population | Key Findings | Source |
| This compound + ACE Inhibitor | Hypertensive patients with metabolic syndrome | Similar PWV reduction as this compound + HCT, greater reduction in AI. Improved Lp(a), reduced markers of endothelial damage. | hilarispublisher.comnih.govahajournals.org |
| This compound + ACE Inhibitor/ARB | Patients with hypertension, diabetes, microalbuminuria | Reduced blood pressure and albumin excretion rate. | tandfonline.com |
| This compound + ACE Inhibitor/ARB | Patients with CKD and uncontrolled BP | Further reduced BP, proteinuria, improved creatinine clearance. | tandfonline.comeathj.org |
| This compound + ACE Inhibitor/ARB | Partial responders to this compound monotherapy | Significant additional BP decrease, significant decrease in fasting plasma glucose and serum triglycerides. | elpub.runih.gov |
| This compound + Beta-Blockers | Partial responders to this compound monotherapy | Additional BP decrease. Less pronounced effect on glycemic profile compared to RAS inhibitors. | elpub.ruresearchgate.net |
| This compound + Hydrochlorothiazide | Patients with unsatisfactory response to monotherapy | Increased rate of blood pressure normalization. | tandfonline.com |
| This compound + Telmisartan | Patients with unsatisfactory response to monotherapy | Increased rate of blood pressure normalization. | tandfonline.com |
| This compound + Candesartan | Patients who had not responded to monotherapy | Effective in 70% of patients. | tandfonline.com |
Table 1: Summary of this compound Combination Therapy Findings
Drug Interactions and Pharmacokinetic/pharmacodynamic Modulation
Cytochrome P450 3A4 (CYP3A4) Inhibitors
CYP3A4 inhibitors can decrease the metabolism of lercanidipine, leading to increased plasma concentrations and potentially an amplified antihypertensive effect. wikipedia.orgmims.comresearchgate.net Co-prescription of this compound with strong CYP3A4 inhibitors is generally advised against. hpra.iemims.comhiv-druginteractions.org
Ketoconazole and other Azole Antifungals (e.g., Itraconazole (B105839), Voriconazole)
Ketoconazole, a strong inhibitor of CYP3A4, has been shown to significantly increase the systemic exposure to this compound. An interaction study demonstrated a considerable increase in this compound plasma levels, with an approximate 15-fold increase in the area under the curve (AUC) and an 8-fold increase in the peak plasma concentration (Cmax) for the eutomer S-lercanidipine. wikipedia.orghpra.iemims.comresearchgate.nethiv-druginteractions.orgdrugs.com Other azole antifungals, such as itraconazole and voriconazole, are also known CYP3A4 inhibitors nih.govnih.govnih.gov and are expected to similarly increase this compound plasma concentrations, potentially amplifying its antihypertensive effect. wikipedia.orgresearchgate.net
Macrolide Antibiotics (e.g., Erythromycin (B1671065), Clarithromycin)
Macrolide antibiotics like erythromycin and clarithromycin (B1669154) are known inhibitors of CYP3A4. mims.com Their co-administration with this compound is expected to increase this compound plasma concentrations due to reduced metabolism. wikipedia.orgmims.com
Cyclosporine
Cyclosporine, an immunosuppressant, is also an inhibitor of CYP3A4 and P-glycoprotein. nih.gov Concomitant administration of this compound and cyclosporine has resulted in increased plasma levels of both drugs. hpra.iemims.com A study in healthy volunteers showed that co-administration caused a 3-fold increase in this compound plasma levels and a 21% increase in cyclosporine AUC. hpra.iemims.comdrugs.com Even when cyclosporine was administered 3 hours after this compound, the AUC of cyclosporine increased by 27%, although this compound levels did not change in that specific scenario. hpra.iemims.comdrugs.com Co-administration of cyclosporine and this compound is not recommended. hpra.iemims.com
Cimetidine (B194882)
Concomitant administration of cimetidine at a dose of 800 mg daily does not significantly alter this compound plasma levels. However, caution is advised with higher doses of cimetidine, as they may increase the bioavailability and hypotensive effect of this compound. hpra.ie
Cannabidiol (B1668261)
Cannabidiol (CBD) is known to interact with cytochrome P450 enzymes, including CYP3A4. nih.govnih.gov While specific detailed research findings on the interaction between this compound and cannabidiol were not extensively available in the search results, the inhibitory potential of cannabidiol on CYP3A4 suggests a potential for increased this compound plasma concentrations if co-administered.
Cytochrome P450 3A4 (CYP3A4) Inducers (e.g., Rifampicin, Carbamazepine (B1668303), Phenytoin)
CYP3A4 inducers can increase the metabolism of this compound, leading to decreased plasma concentrations and potentially a reduced antihypertensive effect. wikipedia.orghpra.iemims.com Co-administration of this compound with CYP3A4 inducers should be approached with caution, and blood pressure monitoring is recommended. hpra.iemims.commims.comhpra.ie
Rifampicin is a known inducer of CYP3A4. nih.govmims.comnih.govrcsb.org Co-administration with this compound can lead to reduced this compound plasma levels, potentially diminishing its antihypertensive efficacy. wikipedia.orghpra.iemims.commims.comhpra.ie
Carbamazepine and phenytoin (B1677684) are anticonvulsant drugs that also act as CYP3A4 inducers. nih.govnih.govnih.govflybase.orgmims.comnih.govuni.luuni.luwikipedia.org Concomitant use of carbamazepine or phenytoin with this compound may decrease this compound plasma concentrations, potentially resulting in a less than expected antihypertensive effect. wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.comdrugbank.com
Summary of Key Pharmacokinetic Interactions
| Interacting Substance | Mechanism of Interaction | Effect on this compound Plasma Levels | Observed Change (if available) |
| Ketoconazole | Strong CYP3A4 Inhibitor | Increase | AUC increased 15-fold, Cmax increased 8-fold (for S-lercanidipine) wikipedia.orghpra.iemims.comresearchgate.nethiv-druginteractions.orgdrugs.com |
| Itraconazole, Voriconazole | CYP3A4 Inhibitors | Expected Increase | Expected based on mechanism wikipedia.orgresearchgate.net |
| Erythromycin, Clarithromycin | CYP3A4 Inhibitors | Expected Increase | Expected based on mechanism wikipedia.orgmims.com |
| Cyclosporine | CYP3A4 & P-gp Inhibitor | Increase | 3-fold increase in this compound plasma levels (with concomitant administration) hpra.iemims.comdrugs.com |
| Cimetidine | CYP3A4 Inhibitor | No significant change at 800 mg/day; potential increase at higher doses | No significant change at 800 mg/day hpra.ie |
| Cannabidiol | CYP3A4 Inhibitor | Potential Increase | Expected based on mechanism nih.govnih.gov |
| Rifampicin | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.ie |
| Carbamazepine | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.com |
| Phenytoin | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.comdrugbank.com |
Interactions with Other Cardiovascular Medications
Digoxin (B3395198) and Beta-Methyldigoxin
Studies have investigated the potential for pharmacokinetic interactions between this compound and cardiac glycosides like digoxin and beta-methyldigoxin. Co-administration of 20 mg this compound in patients receiving chronic treatment with beta-methyldigoxin did not show evidence of a pharmacokinetic interaction. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.com However, in healthy volunteers treated with digoxin following a 20 mg dose of this compound under fasted conditions, a mean increase of 33% in digoxin Cmax was observed. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com The AUC (Area Under the Curve) and renal clearance of digoxin were not significantly modified in this study. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com Due to the potential for increased digoxin Cmax, close clinical monitoring for signs of digoxin toxicity is recommended for patients on concomitant digoxin treatment. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com
Midazolam
This compound's potential to interact with midazolam, a typical substrate of CYP3A4, has been evaluated. In vitro experiments using human liver microsomes indicated that this compound exhibits some degree of inhibition of CYP3A4, but at concentrations significantly higher (160-fold) than those reached at peak plasma levels after a 20 mg dose. hpra.iemedicines.org.ukfda.gov.phhpra.ie Human interaction studies have demonstrated that this compound did not significantly modify the plasma levels of midazolam. hpra.iemedicines.org.ukfda.gov.phhpra.ieacinoedudoc.comdrugs.comresearchgate.nete-lactancia.org This suggests that inhibition of biotransformation of drugs metabolized by CYP3A4 by this compound is not expected at therapeutic doses. hpra.iemedicines.org.ukfda.gov.phhpra.ie However, one study in elderly volunteers showed that co-administration of 20 mg this compound with oral midazolam increased this compound absorption by approximately 40% and decreased the rate of absorption, delaying the tmax from 1.75 to 3 hours. fda.gov.ph Midazolam concentrations were not modified in this study. fda.gov.ph
Metoprolol (B1676517)
The interaction between this compound and metoprolol, a beta-blocker primarily eliminated by the liver and a substrate of CYP2D6, has been studied. hpra.iemedicines.org.ukfda.gov.phhpra.iemims.comacinoedudoc.comdrugs.comresearchgate.nete-lactancia.orgnps.org.aunih.gov When this compound was co-administered with metoprolol, the bioavailability of metoprolol remained unchanged. hpra.iemedicines.org.ukfda.gov.phaccord-healthcare.commims.comdrugs.comdrugs.come-lactancia.orgnps.org.au However, the bioavailability of this compound was reduced by 50%. hpra.iemedicines.org.ukfda.gov.phaccord-healthcare.commims.comdrugs.come-lactancia.orgnps.org.au This effect on this compound's bioavailability may be attributed to the reduction in hepatic blood flow caused by beta-blockers and could potentially occur with other drugs in this class. hpra.iemedicines.org.ukaccord-healthcare.commims.comdrugs.comdrugs.comnps.org.aueathj.org Despite this, this compound can be safely administered with beta-adrenoceptor blocking drugs, although dose adjustment of this compound may be required. hpra.iemedicines.org.ukfda.gov.phhpra.ieaccord-healthcare.commims.comdrugs.comdrugs.come-lactancia.orgnps.org.aueathj.org In vitro studies indicated that this compound shows some inhibition of CYP2D6, but at concentrations 40-fold higher than peak plasma levels at a 20 mg dose, suggesting inhibition of CYP2D6-mediated drug biotransformation is unlikely at therapeutic doses. hpra.iemedicines.org.ukfda.gov.phhpra.ieacinoedudoc.comdrugs.come-lactancia.org
Valsartan (B143634)
While specific detailed pharmacokinetic/pharmacodynamic interaction studies focusing solely on this compound and valsartan were not extensively detailed in the provided results regarding their interaction mechanisms, their co-administration in combination therapy for hypertension has been investigated for efficacy. Studies have shown that the combination of this compound and valsartan can exhibit a beneficial antihypertensive effect. nih.govgoogle.com One study demonstrated that patients receiving combination therapy of this compound hydrochloride (10 mg or 20 mg) with valsartan (160 mg) showed statistically significant superiority in reducing both diastolic and systolic blood pressure compared to placebo or monotherapies. google.com The combination of this compound 20 mg and valsartan 80 mg also showed superiority over placebo or this compound 20 mg monotherapy in reducing blood pressure. google.com The combination therapy of this compound hydrochloride and valsartan has been explored for its potential in preventing and treating cardiovascular diseases, including hypertension. google.com However, formulating a complex containing both drugs presents challenges due to differences in their pKa values and the potential for valsartan gelling at low pH, which can affect dissolution and absorption of both compounds. google.com
Amlodipine (B1666008)
Comparisons between this compound and amlodipine, another dihydropyridine (B1217469) calcium channel blocker, have been made regarding their efficacy and tolerability. Direct comparison trials have shown that this compound and amlodipine have equivalent antihypertensive efficacy. nih.govtandfonline.com Studies in hypertensive patients, including the elderly and those with acute stroke, have found no significant difference in blood pressure reduction between the two drugs. nih.govmedwinpublishers.com While the provided information primarily focuses on comparative efficacy and tolerability (with this compound often showing a lower incidence of edema), one source mentions that amlodipine may increase the arrhythmogenic activities of this compound drugbank.com, although further details on the mechanism or clinical significance of this potential interaction were not extensively provided in the search results.
ACE Inhibitors
This compound has been safely administered with ACE inhibitors. hpra.iehpra.iemedsinfo.com.auhpra.ieaccord-healthcare.comacinoedudoc.comdrugs.comnps.org.aueathj.org Combination therapy with this compound and ACE inhibitors, such as enalapril (B1671234), has been shown to be effective in reducing blood pressure and has demonstrated benefits in patients with hypertension, including those with diabetes and chronic kidney disease. researchgate.neteathj.orgmedwinpublishers.commdpi.comnih.govresearchgate.netdovepress.com The combination of this compound and enalapril has shown superior anti-albuminuric effects compared to combinations of enalapril with amlodipine or hydrochlorothiazide (B1673439) in some studies. medwinpublishers.commdpi.com This combination may also have an additive role in cardiovascular protection and can reduce hypertension-related target organ damage and improve kidney function. medwinpublishers.commdpi.com The addition of an ACE inhibitor to a dihydropyridine CCB like this compound can also help reduce vasodilatory edema, a common side effect of CCBs. dovepress.com
Adenosine
This compound may increase the arrhythmogenic activities of Adenosine. drugbank.comdrugbank.com
Ajmaline
This compound may increase the arrhythmogenic activities of Ajmaline. drugbank.comdrugbank.com
Captopril
Both this compound and Captopril can increase the risk of hypotension when administered concomitantly. nice.org.uk Additionally, the risk or severity of myopathy, rhabdomyolysis, and myoglobinuria can be increased when this compound is combined with Captopril. drugbank.comdrugbank.com
Canrenoic Acid
The risk or severity of hyperkalemia can be increased when this compound is combined with Canrenoic acid. drugbank.comdrugbank.com
Statins
Coadministration of this compound with statins can lead to pharmacokinetic interactions. Specifically, when a 20 mg dose of this compound was repeatedly co-administered with 40 mg of simvastatin (B1681759), the AUC of this compound was not significantly modified, while simvastatin AUC increased by 56% and that of its active metabolite β-hydroxyacid by 28%. medicines.org.ukmedsinfo.com.au While these changes are considered unlikely to be clinically relevant, the risk or severity of myopathy, rhabdomyolysis, and myoglobinuria can be increased when this compound is combined with Atorvastatin (B1662188) or Simvastatin. drugbank.commedindia.netnih.gov
The interaction with simvastatin appears to be primarily driven by CYP3A4 inhibition at the intestinal level, whereas the interaction with atorvastatin is more due to hepatic CYP3A4 inhibition. nih.gov Atorvastatin is thought to be less reliant than simvastatin on CYP3A4 metabolism. nih.gov
A study involving a single oral dose of racemic this compound (20 mg) and fluvastatin (B1673502) (40 mg) in healthy subjects showed mutual interactions. nih.gov this compound might inhibit P-gp activity, potentially elevating fluvastatin exposure. dovepress.comnih.gov Conversely, comedicated fluvastatin decreased the AUC values of this compound, although the underlying mechanism for this remains unclear. nih.gov
| Statin | This compound AUC Change | Statin AUC Change | Active Metabolite AUC Change | Potential Risk | Mechanism |
| Simvastatin | Not significantly modified medicines.org.ukmedsinfo.com.au | +56% medicines.org.ukmedsinfo.com.au | +28% (β-hydroxyacid) medicines.org.ukmedsinfo.com.au | Myopathy, rhabdomyolysis, myoglobinuria drugbank.com | Primarily intestinal CYP3A4 inhibition nih.gov |
| Atorvastatin | Not specified | Not specified | Not specified | Myopathy, rhabdomyolysis, myoglobinuria drugbank.commedindia.net | Primarily hepatic CYP3A4 inhibition nih.gov |
| Fluvastatin | Decreased nih.gov | Elevated dovepress.comnih.gov | Not specified | Myopathy dovepress.com | Potential P-gp inhibition by this compound; mechanism unclear dovepress.comnih.gov |
Interactions with Anesthetic Agents and Neuromuscular Blockers
This compound can interact with anesthetic agents and neuromuscular blockers.
Inhalational/Intravenous Anaesthetics
This compound can increase the risk of hypotension when used concomitantly with inhalational or intravenous anaesthetics. ukclinicalpharmacy.org this compound may also reduce the minimum alveolar concentration (MAC) of inhalational anaesthetics by up to 20%. ukclinicalpharmacy.org
This compound may prolong neuromuscular blockade when used concomitantly with neuromuscular blocking drugs (NMBDs). ukclinicalpharmacy.org The clinical significance of this potential interaction is not fully established, but it should be considered in cases of unexpected response to treatment. ukclinicalpharmacy.org
| Anesthetic Agent Type | Interaction | Effect on this compound/Anesthetic | Clinical Implication |
| Inhalational Anaesthetics | Increased risk of hypotension ukclinicalpharmacy.org | Increased hypotensive effect | Monitor blood pressure ukclinicalpharmacy.org |
| May reduce MAC ukclinicalpharmacy.org | Reduced anesthetic requirement | Consider anesthetic dosing | |
| Intravenous Anaesthetics | Increased risk of hypotension ukclinicalpharmacy.org | Increased hypotensive effect | Monitor blood pressure ukclinicalpharmacy.org |
| Neuromuscular Blocking Drugs | May prolong neuromuscular blockade ukclinicalpharmacy.org | Enhanced blockade | Monitor neuromuscular function |
Remifentanil
This compound can increase the risk of hypotension when administered concomitantly with remifentanil. ukclinicalpharmacy.org Remifentanil is a potent, short-acting synthetic opioid analgesic used in anesthesia. wikipedia.org This potential for increased hypotension highlights a pharmacodynamic interaction where the combined vasodilatory effects of this compound and the cardiovascular effects of remifentanil may lead to a more pronounced reduction in blood pressure. ukclinicalpharmacy.orgwikipedia.org
Neuromuscular Blocking Drugs (NMBDs)
This compound may prolong the effects of neuromuscular blockade when used concurrently with Neuromuscular Blocking Drugs (NMBDs). ukclinicalpharmacy.org NMBDs are used to induce muscle relaxation, particularly during surgical procedures. The clinical significance of this interaction is not fully established, but it is important to consider in the context of a patient's response to treatment. ukclinicalpharmacy.org This suggests a potential pharmacodynamic interaction affecting neuromuscular transmission.
Dantrolene (B1669809)
A potential interaction exists between intravenous dantrolene and calcium-channel blockers, which could lead to acute hyperkalaemia and cardiovascular collapse. ukclinicalpharmacy.org This interaction has been observed in animal studies with some calcium-channel blockers. ukclinicalpharmacy.org Dantrolene is a postsynaptic muscle relaxant that inhibits calcium ion release from the sarcoplasmic reticulum. wikipedia.org Due to the potential for serious adverse effects, co-administration of this compound with dantrolene is recommended to be avoided. ukclinicalpharmacy.org This interaction likely involves effects on calcium regulation in muscle cells.
Other Notable Drug-Drug Interactions
Antivirals to Treat HIV
Specific detailed information regarding interactions between this compound and antivirals used to treat HIV was not extensively covered in the provided search results. However, some antivirals, particularly certain protease inhibitors, are known inhibitors of CYP3A4. pdr.net Since this compound is metabolized by CYP3A4, concomitant use with potent CYP3A4 inhibiting antivirals could potentially increase this compound plasma concentrations, leading to enhanced effects and an increased risk of hypotension. wikipedia.orgpdr.net For example, darunavir, an antiretroviral protease inhibitor, may decrease the hepatic CYP metabolism of calcium-channel blockers, mainly through CYP3A4 inhibition, resulting in increased calcium-channel blocker concentrations. pdr.net Atazanavir is also mentioned as potentially decreasing the metabolism of this compound. drugbank.com
Antipyrine
The therapeutic efficacy of this compound can be decreased when used in combination with Antipyrine. drugbank.comdrugbank.com Antipyrine is metabolized by various cytochrome P450 enzymes. drugbank.com While specific detailed research findings on the pharmacokinetic or pharmacodynamic mechanisms of this interaction with this compound were not extensively available in the search results, the observed decrease in this compound's therapeutic efficacy suggests a potential pharmacodynamic antagonism or an effect on this compound's metabolism or transport.
Antrafenine
Similar to Antipyrine, the therapeutic efficacy of this compound can be decreased when used in combination with Antrafenine. drugbank.com Antrafenine is an analgesic and anti-inflammatory drug that is metabolized hepatically. wikipedia.org Its mechanism of action is believed to involve the inhibition of cyclooxygenase activity. drugbank.com The precise pharmacokinetic or pharmacodynamic mechanisms underlying the reduced efficacy of this compound when co-administered with Antrafenine were not detailed in the search results.
Apalutamide (B1683753)
The serum concentration of this compound can be decreased when it is combined with Apalutamide. drugbank.commedindia.netdrugbank.com Apalutamide is a moderate to strong CYP3A4 inducer. europa.eu Given that this compound is extensively metabolized by CYP3A4, the induction of this enzyme by apalutamide likely leads to increased metabolism and clearance of this compound, resulting in lower serum concentrations and potentially reduced therapeutic effect. tevauk.comdrugbank.comnih.gov
Apomorphine (B128758)
The risk or severity of adverse effects can be increased when this compound is combined with Apomorphine. drugbank.commedindia.net Both this compound and apomorphine can increase the risk of hypotension through pharmacodynamic synergism. nice.org.uk Apomorphine is metabolized by several pathways, including glucuronidation. hiv-druginteractions.org The increased risk of adverse effects when these two drugs are combined is likely due to their additive hypotensive effects.
Carbidopa
The risk or severity of hypotension can be increased when Carbidopa is combined with this compound. drugbank.com Carbidopa is partly metabolized and partly eliminated unchanged. hep-druginteractions.orghep-druginteractions.org Carbidopa is known to increase the effects of certain antihypertensive drugs by pharmacodynamic synergism. medscape.com The increased risk of hypotension when co-administered with this compound is likely due to this additive pharmacodynamic effect on blood pressure.
NSAIDs (e.g., Aceclofenac, Acemetacin, Acetylsalicylic Acid)
The therapeutic efficacy of this compound can be decreased when used in combination with NSAIDs such as Aceclofenac, Acemetacin, and Acetylsalicylic Acid. drugbank.com NSAIDs, including Aceclofenac and Acemetacin, are known to inhibit cyclooxygenase enzymes, which are involved in prostaglandin (B15479496) synthesis. drugbank.comwikipedia.orgdrugbank.com Prostaglandins play a role in regulating blood pressure. Acetylsalicylic acid can also decrease the antihypertensive activities of this compound. drugbank.com
A study investigating the effect of NSAIDs on the antihypertensive effect of this compound in patients with essential hypertension found that the use of NSAIDs did not significantly modify the antihypertensive effect of this compound. bjcardio.co.uk In this study, patients treated with this compound who subsequently started NSAID treatment (mostly diclofenac (B195802) and naproxen) maintained controlled blood pressure readings. bjcardio.co.uk This suggests that while a theoretical interaction leading to decreased efficacy exists, the clinical significance may vary depending on the specific NSAID and patient population.
Interactive Data Table: Effects of Select NSAIDs on this compound Efficacy
| NSAID | Effect on this compound Therapeutic Efficacy | Research Findings |
| Aceclofenac | Decreased drugbank.com | Specific detailed findings on the mechanism of this interaction with this compound were not found. |
| Acemetacin | Decreased drugbank.com | Specific detailed findings on the mechanism of this interaction with this compound were not found. |
| Acetylsalicylic Acid | Decreased Antihypertensive Activities drugbank.com | Specific detailed findings on the mechanism of this interaction with this compound were not found. |
| Diclofenac | No significant modification observed bjcardio.co.uk | Study in hypertensive patients treated with this compound showed no significant change in blood pressure control. bjcardio.co.uk |
| Naproxen | No significant modification observed bjcardio.co.uk | Study in hypertensive patients treated with this compound showed no significant change in blood pressure control. bjcardio.co.uk |
This compound is a dihydropyridine calcium channel blocker used to treat hypertension nih.govwikipedia.org. Its mechanism of action involves blocking L-type calcium channels in the smooth muscle cells of blood vessels, leading to relaxation and a reduction in blood pressure nih.govwikipedia.org. This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver wikipedia.orghpra.ietg.org.au. This metabolic pathway is significant for understanding potential drug and dietary interactions.
Organoprotective Effects and Long Term Outcomes Research
Renal Protection and Nephroprotective Potential
Lercanidipine exhibits significant potential for renal protection, a crucial aspect of managing conditions like hypertension and chronic kidney disease (CKD). researchgate.netnih.govnih.goveuropeanreview.orgnih.gov Its beneficial effects on the kidneys are attributed to a combination of factors, including improvements in glomerular hemodynamics, reduction of damaging substances, and positive impacts on renal tissue structure. researchgate.netnih.govnih.govmdpi.comeathj.org
Reduction of Proteinuria/Albuminuria
Studies have consistently shown that this compound can significantly reduce proteinuria and albuminuria, key markers of kidney damage. researchgate.netnih.govnih.govmdpi.comeuropeanreview.orgnih.goveathj.orgtandfonline.com This effect has been observed in patients with hypertension, diabetes, and CKD. europeanreview.orgnih.goveathj.org For instance, the DIAL study demonstrated that this compound reduced urine albumin excretion rate to a similar extent as ramipril (B1678797) in patients with type 2 diabetes and microalbuminuria. eathj.org In the ZAFRA study, adding this compound to existing renin-angiotensin axis blocking therapy in patients with chronic renal failure and uncontrolled blood pressure resulted in a significant reduction in proteinuria. europeanreview.orgnih.govresearchgate.nettandfonline.com The RED LEVEL study also showed a significant reduction in albuminuria in patients treated with a this compound/enalapril (B1671234) combination compared to amlodipine (B1666008)/enalapril. europeanreview.orgeathj.org The reduction in proteinuria appears to be dose-dependent and may be partially independent of its blood pressure-lowering effect. europeanreview.orgeathj.org
Here is a summary of findings on proteinuria/albuminuria reduction:
| Study | Patient Population | Treatment | Follow-up | Outcome on Proteinuria/Albuminuria | Citation |
| DIAL | Type 2 diabetes, hypertension, microalbuminuria | This compound (10-20 mg/day) vs. Ramipril | 9-12 months | Reduced urine albumin excretion rate to the same extent as ramipril. | eathj.org |
| ZAFRA | Chronic renal failure, uncontrolled BP (on RAASi) | This compound (10 or 20 mg/day) + RAASi | 6 months | Significant reduction in proteinuria. | europeanreview.orgnih.govresearchgate.nettandfonline.com |
| RED LEVEL | Hypertensive patients with albuminuria | This compound/enalapril vs. Amlodipine/enalapril | 12 months | Significantly reduced albuminuria compared to amlodipine/enalapril. | europeanreview.orgeathj.org |
Effects on Glomerular Hemodynamics (Afferent and Efferent Arteriolar Dilation)
A key mechanism contributing to this compound's renal protection is its unique effect on glomerular hemodynamics. Unlike some other dihydropyridine (B1217469) calcium channel blockers that primarily dilate the afferent arteriole, this compound has been shown to dilate both afferent and efferent glomerular arterioles. researchgate.netnih.govmdpi.comeuropeanreview.orgnih.goveathj.org This dual vasodilation helps to maintain or reduce intraglomerular pressure, which is crucial for preventing glomerular hyperfiltration and subsequent damage. mdpi.comeuropeanreview.orgnih.goveathj.org By preserving intraglomerular pressure, this compound may offer a more favorable renal hemodynamic profile compared to agents that predominantly affect only afferent arterioles, which can potentially increase intraglomerular pressure. europeanreview.orgeathj.orgtandfonline.com
Impact on Tissue Inflammation and Tubulointerstitial Fibrosis
Research indicates that this compound can reduce tissue inflammation and tubulointerstitial fibrosis in the kidneys. researchgate.netnih.govnih.govmdpi.com These processes are significant contributors to the progression of chronic kidney disease. By mitigating inflammation and fibrosis, this compound helps to preserve renal structure and function. researchgate.netnih.govnih.govmdpi.com Preclinical studies in animal models have demonstrated a reduction in tubulointerstitial fibrosis associated with this compound treatment. nih.govmedwinpublishers.com
Antioxidative Effects in Renal Tissues
This compound has been shown to possess antioxidative properties, which play a role in protecting renal tissues from damage. researchgate.netnih.govnih.gov Oxidative stress is implicated in the pathogenesis of kidney disease. This compound's ability to reduce oxidative stress, potentially linked to increased nitric oxide synthase activity, contributes to its renoprotective effects. researchgate.netnih.govnih.goveathj.orgmdpi.com This antioxidative action may also be associated with the inhibition of vascular smooth muscle cell proliferation and neointimal formation. europeanreview.orgeathj.org
Influence on Cell Proliferation and Vascular Lumen Thickening
This compound has demonstrated an ability to decrease cell proliferation, which helps to prevent the thickening of the vascular lumen in renal arterioles. researchgate.netnih.govnih.gov By inhibiting vascular smooth muscle cell proliferation and neointimal formation, this compound protects smaller renal vessels from hypertensive damage and helps maintain optimal blood perfusion to the kidney. nih.goveathj.orgmedwinpublishers.com This effect contributes to preserving the structural integrity of the renal microvasculature. nih.govmedwinpublishers.com
Improvement of Creatinine (B1669602) Clearance
Here is a data table illustrating the change in creatinine clearance observed in the ZAFRA study:
| Study | Patient Population | Treatment | Baseline Creatinine Clearance (mL/min) | 6 Months Creatinine Clearance (mL/min) | p-value | Citation |
| ZAFRA | Chronic renal failure (on RAASi) | This compound (10 or 20 mg/day) + RAASi | 41.8 ± 16.0 | 45.8 ± 18.0 | 0.019 | nih.govresearchgate.nettandfonline.com |
Cardiovascular Protective Effects
This compound has demonstrated several effects that contribute to cardiovascular protection, as evidenced by preclinical and clinical studies.
Atherosclerosis Regression
Preclinical studies have indicated that this compound may possess anti-atherogenic qualities. Research in hypercholesterolemic rabbits concluded that it decreased atherosclerotic lesions. mdpi.com Additionally, this compound has been shown to inhibit the proliferation and migration of arterial smooth muscle cells, a process involved in the development of atherosclerosis. mdpi.com this compound's ability to improve endothelial function and increase nitric oxide (NO) bioavailability also suggests atheroprotective effects. jddtonline.info NO is known to decrease oxidative stress, reduce vascular intimal and smooth muscle cell proliferation, inhibit cholesterol accumulation and LDL oxidation, and decrease the plasma levels of adhesion molecules, potentially reducing the risk of atherothrombotic events. jddtonline.info
Left Ventricular Hypertrophy Regression
Studies have found that this compound can reduce left ventricular hypertrophy (LVH), a thickening of the heart's left ventricle wall that is a marker of cardiac end-organ damage and a predictor of cardiovascular complications. mdpi.comnih.gov Regression of LVH through pharmacological intervention has been associated with an improvement in prognosis. nih.gov
In a randomized clinical trial involving 144 hypertensive patients with type 2 diabetes and LVH, the effects of this compound (20 mg/day) or barnidipine (B1667753) (20 mg/day) were evaluated in addition to losartan (B1675146) (100 mg/day) over 6 months. nih.gov Both treatments reduced left ventricular mass index (LVMI). nih.gov While both treatments decreased posterior wall thickness in diastole, barnidipine + losartan demonstrated a greater reduction compared to this compound + losartan. nih.gov Interventricular septal thickness in diastole was reduced by barnidipine + losartan but not significantly affected by this compound + losartan. nih.gov
Table 1: Effects on Left Ventricular Hypertrophy Parameters
| Parameter | This compound + Losartan (Change from Baseline) | Barnidipine + Losartan (Change from Baseline) | Statistical Significance (this compound vs Barnidipine) |
| Left Ventricular Mass Index (LVMI) | Reduced | Reduced to a greater extent | p < 0.05 nih.gov |
| Interventricular Septal Thickness | Not significantly affected | Reduced | p < 0.05 nih.gov |
| Posterior Wall Thickness in Diastole | Decreased | Decreased to a greater extent | p < 0.05 nih.gov |
Stroke Prevention
Evidence suggests that calcium channel blockers can play a role in stroke prevention. medwinpublishers.com A retrospective 6-year study concluded that this compound was significantly more effective in reducing the risk of stroke than nifedipine (B1678770). mdpi.commedwinpublishers.com Preclinical data has also indicated that the administration of this compound decreases the incidence of cerebral stroke. mdpi.commedwinpublishers.com
A randomized, open-label, controlled study involving 104 hypertensive patients diagnosed with ischemic stroke compared this compound (20 mg/day) and amlodipine (10 mg/day) over 4 weeks during the acute phase of stroke. researchgate.netnih.gov Both this compound and amlodipine significantly reduced mean clinical systolic and diastolic blood pressure, as well as mean 24-hour ambulatory, daytime, and nighttime blood pressure. researchgate.netnih.gov No statistical difference was observed between the two treatments in the reduction of clinical blood pressure. researchgate.netnih.gov
Effects on Microvascular Structure and Endothelial Nitric Oxide Bioavailability
This compound has been associated with a regression of microvascular structural modifications in hypertensive patients. jddtonline.infonih.govnih.gov Studies have shown that this compound can significantly decrease the wall-to-lumen ratio, wall thickness, and wall cross-sectional area of retinal arteries. nih.gov This effect may be related to the antioxidant and anti-inflammatory properties of this compound. nih.gov These effects, along with blood pressure reduction, are considered clinically relevant given the role of endothelial dysfunction, oxidative stress, low-grade inflammation, and arterial stiffness in the pathogenesis of atherosclerosis and the importance of organ damage in long-term cardiovascular disease. nih.gov
This compound increases the bioavailability of endothelial nitric oxide (NO). mdpi.comnih.govnih.gov This effect contributes to its anti-atherogenic properties and is involved in restoring endothelium-dependent vasodilation in essential hypertension. mdpi.comnih.govnih.govahajournals.org this compound has been shown to decrease plasma lipoperoxides, isoprostanes, and malondialdehyde and increase plasma antioxidant capacity. ahajournals.org It also increased vasodilation to bradykinin (B550075) and restored the inhibiting effect of L-NMMA on bradykinin-induced vasodilation. ahajournals.org
A study involving twenty essential hypertensive patients treated with this compound (20 mg/day) for 4 weeks demonstrated a significant increase in circulating endothelial progenitor cells (EPCs). tandfonline.com This increase in EPC number may indicate a potential vascular endothelial protective effect. tandfonline.com
Prevention of Angiotensin II-Induced Renal Damage
This compound has demonstrated protective effects on the kidneys, including preventing renal damage induced by angiotensin II. mdpi.comnih.govnih.goveathj.org In a double-transgenic rat model overexpressing human renin and angiotensinogen (B3276523) genes, this compound treatment prevented renal damage and mortality induced by angiotensin II. eathj.orgeuropeanreview.org Compared to untreated rats, proteinuria decreased, and plasma creatinine levels were maintained within the normal range. europeanreview.org This protective effect is linked to this compound's ability to dilate both afferent and efferent glomerular arteries, which helps to preserve intraglomerular pressure. mdpi.comjddtonline.infonih.govnih.goveathj.orgeuropeanreview.org
Impact on Major Adverse Cardiovascular Events (MACE)
The impact of this compound on major adverse cardiovascular events (MACE), a composite endpoint typically including cardiovascular death, myocardial infarction, stroke, heart failure hospitalizations, and coronary revascularization, has been investigated. oup.comresearchgate.netresearchgate.net
A multicenter, retrospective observational study conducted in South Korea between 2017 and 2021 compared the effectiveness of this compound and amlodipine in preventing MACE in hypertensive patients. oup.comresearchgate.netresearchgate.net The study analyzed 47,640 patients, with 6,029 patients matched using propensity score matching. oup.comresearchgate.netresearchgate.net Before matching, the this compound group had a higher cardiovascular risk and a higher incidence of MACE compared to the amlodipine group. oup.comresearchgate.netresearchgate.net After propensity score matching, the incidence of MACE was numerically lower in the this compound group (2.8%) compared to the amlodipine group (4.1%), although this difference did not reach statistical significance (p = 0.11). oup.comresearchgate.netresearchgate.netkorea.ac.kr Blood pressure control was comparable between the two groups over the 3-year follow-up period. oup.comresearchgate.netresearchgate.netkorea.ac.kr
Table 2: Incidence of MACE in this compound vs Amlodipine Groups (After Propensity Score Matching)
| Group | Incidence of MACE | Statistical Significance (vs Amlodipine) |
| This compound | 2.8% | p = 0.11 oup.comresearchgate.netresearchgate.netkorea.ac.kr |
| Amlodipine | 4.1% | - |
The study concluded that this compound demonstrated comparable effectiveness to amlodipine in preventing MACE among hypertensive patients. oup.comresearchgate.netresearchgate.netkorea.ac.kr
Neuroprotective Potential (e.g., in Ischemia)
Experimental stroke research suggests that calcium channel blockers like this compound may offer neuroprotection by attenuating key pathological processes involved in ischemic damage, including oxidative stress, inflammation, and apoptosis. exonpublications.comnih.govresearchgate.net Excessive influx of Ca²⁺ into cells during ischemia is a significant factor triggering detrimental cascades, such as the activation of proapoptotic enzymes and the synthesis of free radicals. exonpublications.com Pharmacological inhibition of Ca²⁺ overload is a major area of focus in neuroprotective stroke research. exonpublications.com
Studies utilizing the middle cerebral artery occlusion (MCAo) model in rats, a common experimental model for ischemic stroke, have demonstrated the neuroprotective efficacy of this compound. nih.govresearchgate.netresearchgate.net In these studies, this compound treatment significantly reduced neurological deficit scores (NDS), improved motor deficits, and decreased cerebral infarction volume compared to control groups. nih.govresearchgate.netresearchgate.net
Research has explored the therapeutic time window for this compound in the MCAo model. Effectiveness in reducing neurological deficits and cerebral infarction was observed when this compound was administered up to 120 minutes post-reperfusion. nih.govresearchgate.netresearchgate.net
Detailed findings from these studies highlight several key effects:
Reduction in Infarct Volume: this compound significantly attenuated the percentage of infarct volume. For instance, in one study, the percentage infarct volume was significantly lower in the this compound group (13.78 ± 2.78%) compared to the vehicle-treated MCAo group (25.90 ± 2.44%) when assessed 96 hours post-MCAo using diffusion-weighted (DWI) and T2-weighted magnetic resonance imaging (MRI). nih.govresearchgate.netresearchgate.net
| Group | Percentage Infarct Volume (%) (96h post-MCAo) |
| Vehicle-treated MCAo | 25.90 ± 2.44 |
| This compound-treated MCAo | 13.78 ± 2.78 |
Improved Regional Cerebral Blood Flow (rCBF): this compound administered 60 minutes post-MCAo significantly increased rCBF (86%) compared to the vehicle-treated MCAo group (64%) at 120 minutes post-reperfusion. However, it did not show the same vasodilatory effect when administered 15 minutes post-reperfusion. nih.govresearchgate.netresearchgate.net
| Treatment Time Point (post-MCAo) | Regional Cerebral Blood Flow (rCBF) (%) (120min post-reperfusion) |
| Vehicle-treated MCAo | 64 |
| This compound (60 min post-MCAo) | 86 |
| This compound (15 min post-reperfusion) | No significant vasodilatation observed |
Attenuation of Biochemical Markers: this compound treatment led to a significant amelioration of biochemical alterations associated with oxidative stress, inflammation, and apoptosis in the brain cortex of MCAo rats. This includes effects on markers such as malondialdehyde, reduced glutathione, nitric oxide, superoxide (B77818) dismutase, matrix metalloproteinases (MMP)-2 and -9, and caspases-3 and -9. nih.govresearchgate.netresearchgate.net Inhibition of MMP-9 was observed even with administration up to 240 minutes post-reperfusion. nih.govresearchgate.netresearchgate.net
Studies in stroke-prone spontaneously hypertensive rats (SHRSPs) have also indicated that this compound inhibits delayed neuronal death (DND) induced by mild ischemia. nih.gov Chronic treatment with this compound protected pyramidal neurons in these models. nih.gov The neuroprotective effects of this compound in ischemia may be attributed to a combination of factors, including its calcium channel blocking activity, high lipophilicity, potential to improve endothelial function, and anti-inflammatory properties. nih.gov
While animal studies provide strong evidence for the neuroprotective potential of this compound in ischemia, clinical research in this specific area is less extensive. A study comparing this compound and amlodipine in hypertensive patients with acute cerebral ischemic stroke primarily focused on blood pressure reduction and safety, finding both drugs effective in reducing and stabilizing blood pressure in this population. researchgate.nettandfonline.com
Emerging Research Areas and Future Directions
Potential in Oncology
Recent studies suggest that lercanidipine may possess anticancer properties and could be a valuable agent in cancer therapy, potentially through drug repurposing. nih.govresearchgate.net Research indicates that calcium channel blockers, including this compound, are gaining recognition for their therapeutic potential in various cancers. nih.govmdpi.com
Anticancer and Cytotoxic Effects
This compound has demonstrated significant cytotoxic effects in certain cancer cell lines while sparing healthy cells. nih.govmdpi.comdntb.gov.uanih.govresearchgate.net Studies have shown particular cytotoxic activity in SH-SY5Y neuroblastoma and PC3 prostate cancer cell lines. nih.govmdpi.comdntb.gov.uanih.govresearchgate.net For instance, one study reported that this compound did not induce a 50% loss of viability in healthy HEK293 cells. nih.govmdpi.comdntb.gov.uanih.gov
Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)
This compound has been observed to enhance the cytotoxicity of various chemotherapeutic agents, including cisplatin (B142131) and proteasome inhibitors like bortezomib (B1684674). nih.govdntb.gov.uamdpi.com When combined with cisplatin, this compound has shown synergistic cytotoxicity in several cancer cell lines, including neuroblastoma (SH-SY5Y), breast cancer (MCF7), and prostate cancer (PC3). nih.govmdpi.comdntb.gov.uanih.gov For example, the combination of this compound and cisplatin resulted in a 2.7-fold increase in cytotoxicity in SH-SY5Y cells, a 1.6-fold increase in MCF7 cells, and a 1.9-fold increase in PC3 cells compared to individual treatments. nih.govmdpi.comnih.govresearchgate.net The synergistic administration of dihydropyridines like this compound and chemotherapeutic drugs such as doxorubicin, vincristine, and topotecan (B1662842) has been reported to induce cell apoptosis and autophagy in gastric cancer cells, neuroblastoma cells, and multidrug-resistant leukemia cells. ijbs.comresearchgate.net this compound has also been shown to enhance the cytotoxicity of proteasome inhibitors like bortezomib in various solid tumor cell lines by inducing paraptosis. nih.govmdpi.com This synergistic effect is associated with increased endoplasmic reticulum stress and mitochondrial calcium overload. nih.govmdpi.com
Here is a table summarizing the synergistic effects of this compound with Cisplatin on the cytotoxicity of various cancer cell lines:
| Cancer Cell Line | Fold Increase in Cytotoxicity (this compound + Cisplatin vs. Individual Treatments) | Source |
| SH-SY5Y (Neuroblastoma) | 2.7 | nih.govmdpi.comnih.govresearchgate.net |
| MCF7 (Breast Cancer) | 1.6 | nih.govmdpi.comnih.govresearchgate.net |
| PC3 (Prostate Cancer) | 1.9 | nih.govmdpi.comnih.govresearchgate.net |
Modulation of Drug Resistance and Apoptosis Pathways
Emerging evidence suggests that this compound may play a role in modulating drug resistance and apoptosis pathways in cancer cells. nih.govijbs.comthno.org Calcium channel blockers, including this compound and amlodipine (B1666008), have been shown to inhibit YY1/ERK/TGF-β-mediated transcription, which can increase the sensitivity of gastric cancer cells to doxorubicin. researchgate.netthno.orgnih.govjacc.org Some studies suggest that calcium channel blockers may enhance the efficacy of traditional chemotherapy agents by modulating apoptosis and reducing drug resistance mechanisms. nih.govijbs.com this compound has been reported to have antiapoptotic properties and can target the survival mechanisms of cancer cells. nih.govresearchgate.net It can induce apoptosis by activating caspase-3 and caspase-8. nih.govmdpi.comnih.govresearchgate.net
Inhibition of Cell Proliferation and MAPK Signaling Pathway
This compound has been observed to inhibit cell proliferation and suppress the MAPK signaling pathway. nih.govmdpi.com Studies have shown that this compound can significantly inhibit MAPK activity. nih.govmdpi.comdntb.gov.uanih.govresearchgate.net For instance, one study reported an 83.6% inhibition of MAPK activity at a concentration of 20 μM this compound. nih.govmdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.net The inhibition of the ERK/MAPK pathway is suggested as a molecular mechanism behind the ability of this compound and amlodipine to sensitize gastric cancer cells to doxorubicin. researchgate.netnih.gov
Anti-inflammatory Effects in Cancer Contexts
This compound has demonstrated anti-inflammatory properties, which could be relevant in the context of cancer, given the link between inflammation and tumor development. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net this compound has been shown to decrease TNF-α levels, indicating a potential anti-inflammatory effect. nih.govmdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.net
Novel Formulations and Delivery Systems
Given the pharmacokinetic characteristics of this compound, such as its low oral bioavailability (around 10%) due to extensive first-pass metabolism, research is ongoing to develop novel formulations and delivery systems to improve its solubility, bioavailability, and potentially target its delivery. revmaterialeplastice.ronih.govnih.govdergipark.org.trdergipark.org.trpharmaexcipients.comwjpsonline.com
Approaches being explored include polymeric nanoparticles, self-nanoemulsifying drug delivery systems (SNEDDS), and gastroretentive pulsatile release tablets. revmaterialeplastice.ronih.govnih.govdergipark.org.trdergipark.org.trwjpsonline.com Polymeric nanoparticles have been investigated to enhance the solubility and bioavailability of this compound. revmaterialeplastice.ro Solid self-nano-emulsifying drug delivery systems (SSNEDDS) are considered a promising approach for improving this compound's bioavailability and dispersion rate, potentially by targeting lymphatic absorption. nih.gov Studies have shown that SSNEDDS formulations can achieve a significantly higher and faster dispersion rate compared to marketed tablets. nih.gov Gastroretentive floating pulsatile release tablets are being developed for chronotherapy of hypertension, aiming to release the drug in the stomach after a specified lag time. nih.gov Additionally, research into sublingual tablets utilizing solid dispersion methods is being conducted to improve solubility and potentially bypass first-pass metabolism. pharmaexcipients.com Novel crystalline and solvate forms of this compound hydrochloride are also being explored, which could impact formulation and properties. google.com
Here is a table summarizing some novel formulation approaches for this compound:
| Formulation Type | Potential Benefits | Source |
| Polymeric Nanoparticles | Enhanced solubility and bioavailability | revmaterialeplastice.ro |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS/SSNEDDS) | Improved bioavailability, faster dispersion rate, potential lymphatic targeting | nih.govdergipark.org.trdergipark.org.tr |
| Gastroretentive Pulsatile Release Tablets | Chronotherapy, targeted release in stomach | nih.gov |
| Sublingual Tablets (Solid Dispersion) | Improved solubility, potential bypass of first-pass metabolism | pharmaexcipients.com |
Nanoparticle Formulations
This compound is classified as a Biopharmaceutical Classification System (BCS) class II drug, characterized by low water solubility and high permeability. ijrpr.comhumanjournals.comijpsr.com This low solubility contributes to variable and limited oral bioavailability, reported to be around 10% due to extensive first-pass metabolism. actapharmsci.comrevmaterialeplastice.roresearchgate.netnih.gov To address these limitations, nanoparticle formulations are being investigated as a strategy to enhance the solubility and dissolution rate of this compound, potentially leading to improved bioavailability. ijpsr.comactapharmsci.comrevmaterialeplastice.roresearchgate.net
Studies have explored the preparation of this compound nanoparticles using techniques such as solvent-antisolvent precipitation and hot emulsification/ultrasonication. actapharmsci.comrevmaterialeplastice.roijpronline.com These methods aim to reduce particle size into the nanometer range, thereby increasing the surface area available for dissolution. revmaterialeplastice.roresearchgate.net
Research on this compound HCl nanosuspensions prepared by the solvent-antisolvent precipitation method has reported particle sizes around 92.94 nm with a polydispersity index (PDI) of 0.2515. actapharmsci.com The drug content percentage in one nanosuspension formulation was found to be 99.2% ± 0.2516, and the entrapment efficiency was estimated at 97.76% ± 1.0598. actapharmsci.com In vitro dissolution studies demonstrated that this compound HCl nanosuspension achieved 100% release after 20 minutes, significantly higher than the 33.6% release observed for pure this compound HCl powder within the same timeframe. actapharmsci.com
Polymeric nanoparticles of this compound have also been developed using techniques like high-speed homogenization and probe sonication. revmaterialeplastice.roresearchgate.net Optimized polymeric nanoparticles with Polyvinyl Alcohol (PVA) as a surfactant showed an average particle size of 141 nm, PDI of 0.248, and a zeta potential of +6.46. revmaterialeplastice.roresearchgate.net These formulations were found to be stable during 3-month stability studies. revmaterialeplastice.roresearchgate.net
Another approach involves the use of biodegradable polymers like chitosan (B1678972) to formulate this compound HCl loaded nanoparticles via the ionic gelation method. wjpsonline.com Studies using this method have resulted in nanoparticles with sizes ranging from 106.23 to 360.17 nm and drug entrapment efficiencies between 74.67% and 84.34%. wjpsonline.com In vitro drug diffusion studies showed cumulative drug release up to 84.41% over 12 hours for certain formulations. wjpsonline.com
Solid lipid nanoparticles (SLNs) of this compound have also been investigated, prepared by a hot emulsification/ultrasonication technique. ijpronline.com An optimized SLN formulation demonstrated 121.19% entrapment efficiency and approximately 98.87% drug release. ijpronline.com The release kinetics suggested a zero-order release mechanism. ijpronline.com
These studies indicate that nanoparticle formulations hold promise for improving the dissolution rate and potentially the bioavailability of this compound by overcoming its poor water solubility.
Mouth Dissolving Tablets
Mouth dissolving tablets (MDTs), also known as orally disintegrating tablets (ODTs) or fast-dissolving tablets, are being explored for this compound to offer a more convenient administration route, particularly for patients who have difficulty swallowing traditional tablets. ijrpr.comhumanjournals.comresearchgate.netpharmaexcipients.com This dosage form is designed to disintegrate rapidly in the mouth, allowing for quick dissolution and absorption, potentially improving patient compliance. ijrpr.comhumanjournals.compharmaexcipients.com
Research has focused on formulating this compound HCl MDTs, often incorporating taste-masking agents to address the drug's bitter taste. ijrpr.comhumanjournals.comresearchgate.net Various superdisintegrants, such as sodium starch glycolate, crospovidone, and low-substituted hydroxypropyl cellulose (B213188) (L-HPC), have been evaluated to achieve rapid disintegration times. ijrpr.comhumanjournals.comresearchgate.net
Studies have shown that this compound MDTs can achieve disintegration times ranging from approximately 38 to 51 seconds. ijrpr.comhumanjournals.comresearchgate.net In vitro dissolution studies have reported drug release rates, with some formulations showing nearly 99% drug release within 30 minutes. ijrpr.comhumanjournals.comresearchgate.netijrps.com For instance, a formulation utilizing L-HPC at a 5% concentration demonstrated a disintegration time of 38.46 seconds and 98.89% drug release within 30 minutes. ijrpr.comhumanjournals.comresearchgate.net
Fast disintegrating tablets of this compound Hydrochloride have also been studied in vivo in rabbits, showing improved absorption and elevated plasma concentrations in a shorter time compared to conventional marketed tablets. researchgate.net The time to reach maximum plasma concentration (tmax) was significantly shorter for the fast disintegrating tablets. researchgate.net
Solid dispersion techniques have also been employed in the development of this compound sublingual tablets to enhance solubility and prevent first-pass metabolism. pharmaexcipients.com A sublingual tablet formulation prepared with a this compound HCl kneading solid dispersion using Gelucire 50/13 showed disintegration within 50 seconds and 96.68% drug release in 10 minutes in an in vitro dissolution study. pharmaexcipients.com
These investigations highlight the potential of mouth dissolving and fast disintegrating tablet technologies to improve the administration and potentially the pharmacokinetic profile of this compound.
Pharmacogenomics and Individualized Therapy
Pharmacogenomics, the study of how genetic variations influence drug response, holds potential for individualizing this compound therapy. While specific detailed research on the pharmacogenomics of this compound in the context of individualized therapy is an emerging area, the broader field of pharmacogenomics in cardiovascular drug response provides a framework for future investigations.
Calcium channel blockers (CCBs), including dihydropyridines like this compound, are affected by various genetic factors that can influence their pharmacokinetics and pharmacodynamics. Enzymes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), can exhibit genetic polymorphisms that affect the rate at which this compound is metabolized. nih.govdrugbank.com Variations in drug transporters, such as ABCG2, which can interact with CCBs like this compound, may also play a role in drug absorption and excretion, influencing bioavailability and efficacy. mdpi.com
Genetic variations in the target of this compound, voltage-dependent calcium channels (specifically L-type calcium channels), could theoretically influence individual responses to the drug. drugbank.com However, the clinical significance of such variations for this compound response requires further investigation.
While the concept of pharmacogenomics in guiding antihypertensive therapy is recognized, the evidence linking specific genetic variants to clinical outcomes with CCBs, including this compound, in routine primary care settings is currently limited. nih.gov Future research is needed to identify specific genetic markers that can predict individual responses to this compound, including efficacy in blood pressure reduction and the likelihood of experiencing adverse effects. This could pave the way for personalized dosing or the selection of alternative antihypertensive agents based on a patient's genetic profile.
Further Randomized, Double-Blind Clinical Trials
While this compound has been evaluated in various clinical trials, including randomized, double-blind, placebo-controlled, and comparative studies, there remains a need for further rigorous trials to solidify its position in hypertension management and explore its full therapeutic potential. oup.comnih.govnps.org.aumedicines.org.uknih.govresearchgate.net
Existing studies have demonstrated the antihypertensive efficacy of this compound in patients with mild to moderate essential hypertension, as well as in specific populations like the elderly and those with diabetes or renal impairment. nih.govnih.govnih.govelpub.rumedwinpublishers.comfaimallusr.com For instance, placebo-controlled trials have shown significant reductions in systolic and diastolic blood pressure with this compound. nps.org.aumedicines.org.uke-lactancia.org Comparative studies have indicated comparable efficacy to other CCBs like amlodipine and lacidipine (B1674219), with some suggesting a better tolerability profile, particularly regarding peripheral edema. oup.comnih.govfaimallusr.comoup.comresearchgate.net
However, ongoing or future randomized, double-blind clinical trials are crucial to:
Further compare this compound with newer antihypertensive agents or combination therapies in diverse patient populations.
Evaluate its efficacy and safety in specific subgroups where data may be limited.
Assess its impact on a wider range of cardiovascular outcomes in large, well-designed studies.
Confirm findings from observational studies regarding long-term benefits. nih.govtandfonline.com
Investigate the potential benefits of novel formulations, such as nanoparticle-based systems or mouth-dissolving tablets, in terms of clinical efficacy, bioavailability, and patient outcomes.
Such trials, conducted with robust methodologies, are essential to provide high-level evidence to guide clinical practice and inform treatment guidelines.
Investigation of Long-term Outcomes Beyond Hypertension Control
Beyond its primary role in lowering blood pressure, the investigation of this compound's long-term outcomes, particularly its effects on cardiovascular events and organ protection, is an important area of ongoing and future research. researchgate.netnih.govtandfonline.comnih.gov
Some studies have suggested potential benefits of this compound beyond blood pressure reduction. For example, a nationwide cohort study indicated that this compound was superior to nifedipine (B1678770) in reducing incident stroke over a six-year period in newly diagnosed hypertensive patients. nih.govtandfonline.com While a comparative study with amlodipine did not show a statistically significant difference in major adverse cardiovascular events (MACE) over a 3-year follow-up, the incidence was numerically lower in the this compound group. oup.com
Research has also explored this compound's potential anti-atherogenic effects and favorable impact on metabolic parameters. nih.govelpub.runih.gov Studies have suggested it may have neutral or beneficial effects on lipid profiles and glucose tolerance. nih.govelpub.runih.gov Furthermore, the renoprotective effects of this compound are being investigated. medwinpublishers.comfaimallusr.comnih.govresearchgate.net Some studies suggest it may have beneficial effects on kidney function, potentially reducing albuminuria. medwinpublishers.comfaimallusr.com
However, there is a recognized need for more data regarding this compound's long-term outcomes, including cardiovascular, stroke, renal, and all-cause mortality. nih.govtandfonline.com Future investigations should focus on:
Large-scale, long-term randomized controlled trials specifically designed to assess the impact of this compound on major cardiovascular events and mortality.
Studies evaluating its effects on target organ damage beyond blood pressure, such as left ventricular hypertrophy and the progression of renal disease. nih.gov
Research exploring the mechanisms behind any observed benefits beyond blood pressure control, such as anti-inflammatory or anti-atherosclerotic properties.
Comparative studies with other antihypertensive classes to determine its relative effectiveness in preventing long-term complications.
These investigations are crucial to fully understand the long-term clinical value of this compound in managing hypertension and reducing cardiovascular risk.
Research Methodologies and Challenges
Clinical Trial Design and Implementation (e.g., Randomized Controlled Trials, Observational Studies)
Clinical research on antihypertensive drugs, such as lercanidipine, frequently utilizes randomized controlled trials (RCTs) to evaluate their effects. wikipedia.orgbmj.comresearchgate.net RCTs, particularly those designed as double-blind and placebo-controlled studies, are considered a robust method for assessing a drug's efficacy and safety under controlled conditions. wikipedia.orgmdpi.comtandfonline.comnih.gov Studies comparing this compound with other dihydropyridine (B1217469) CCBs have been conducted using single- or double-blind RCT designs with treatment durations typically lasting at least four weeks. nih.gov
Alongside RCTs, observational studies play a significant role in hypertension research. wikipedia.orgbmj.comresearchgate.net These studies often involve large, population-based samples and reflect real-world clinical practice conditions, offering insights that may differ from highly controlled trial settings. bmj.com While valuable, the applicability of data collected solely through RCTs to everyday clinical management has limitations. researchgate.net Modifications to RCT design, such as the implementation of "pragmatic trials," aim to partially address these limitations by making trial conditions more reflective of routine care. researchgate.net
Data Analysis and Interpretation in Large Cohort Studies
Large cohort studies, often utilizing retrospective analysis of healthcare utilization databases, provide a valuable source of real-world data on drug therapies, including CCBs. bmj.comresearchgate.net These databases can offer extensive information collected over long periods at a relatively low cost. researchgate.net The analysis of data from these large cohorts allows for the examination of treatment patterns, associated healthcare costs, and the assessment of patient compliance and persistence in routine clinical practice. researchgate.netahajournals.org
Furthermore, the presence of diagnostic information within these databases enables researchers to identify clinical outcomes and explore treatment effects within specific patient subgroups. ahajournals.org However, accurate interpretation of findings from large cohort studies relies heavily on the precision of coding used to define diagnoses and other data elements within the databases. tandfonline.com
Limitations of Retrospective Databases (e.g., lack of personal variables like smoking, BMI)
Despite their utility, retrospective analyses based on administrative medical records and large databases are subject to inherent limitations. bmj.com A significant challenge is the potentially incomplete reporting of certain data elements. bmj.com Crucially, these databases often lack detailed clinical and personal variables that can significantly influence treatment outcomes, such as smoking status and Body Mass Index (BMI). researchgate.netahajournals.orgfrontiersin.orgahajournals.org
The absence of consistent blood pressure readings in some databases can hinder the assessment of the short-term effectiveness of antihypertensive therapies. ahajournals.orgahajournals.org Furthermore, retrospective studies are susceptible to biases such as confounding by indication, misclassification, and selection bias, which can complicate data interpretation. researchgate.net Issues like patients obtaining medication from sources not recorded in the database (e.g., samples or sharing) can also impact the accuracy of compliance calculations derived from these data sources. ahajournals.orgahajournals.org Relying solely on diagnosis codes to identify conditions like hypertension, rather than using actual blood pressure measurements, carries the risk of misclassifying or missing patients if coding is inaccurate or incomplete. bmj.com
Challenges in Comparing Different Generations of CCBs
Comparing the effects of different generations of CCBs, including newer agents like this compound and older compounds, presents several research challenges. CCBs are classified into generations based on their pharmacological characteristics, such as the speed and duration of action, vascular selectivity, and lipophilicity. mdpi.come-jcpp.org
Detailed comparative assessments of antihypertensive efficacy and cardiovascular protection often necessitate a thorough review of individual studies, as meta-analyses may not always provide granular detail on these specific outcomes. wjgnet.com Comparative studies have explored differences in outcomes like the incidence of peripheral edema between this compound and other CCBs, highlighting variations across generations. tandfonline.comnih.govnih.govwjgnet.com However, significant heterogeneity has been observed in some outcomes, such as headache and patient withdrawals due to adverse events, when comparing different CCB generations. nih.gov Furthermore, robust outcome data on cardiovascular morbidity and mortality may be available for some older CCBs but potentially lacking for newer agents like this compound, posing a challenge for comprehensive comparative risk-benefit assessments. wjgnet.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 65866 |
| Amlodipine (B1666008) | 60496 |
| Azelnidipine | 65948 |
| Verapamil | 2520 |
| Diltiazem | 39186 |
| Nifedipine (B1678770) | 4485 |
| Felodipine (B1672334) | 3335 |
| Lacidipine (B1674219) | 3878 |
| Manidipine | 60600 |
| Nitrendipine (B1678957) | 4510 |
Data Tables
Below are interactive tables presenting some comparative data discussed in the research findings.
Incidence of Peripheral Edema in a Comparative Study wjgnet.com
| Drug | Incidence of Edema (%) | Number of Patients (n) |
| This compound | 2.8 | 96 |
| Lacidipine | 7.5 | 99 |
| Nifedipine GITS | 10.1 | 97 |
Adverse Events in Pooled Placebo-Controlled Trials of this compound tandfonline.comnih.gov
| Adverse Event | This compound (10-20 mg/day, %) | Placebo (%) |
| Flushing | 1.1 | 0.4 |
| Ankle edema | 0.9 | 1.3 |
| Palpitations | 0.6 | 0.4 |
| Headache | 2.3 | 1.3 |
| Vertigo | 0.4 | 0.4 |
| Asthenia | 0.4 | 0.4 |
Conclusion and Translational Implications
Summary of Key Findings on Lercanidipine's Therapeutic Profile
This compound has demonstrated efficacy in lowering blood pressure in various hypertensive patient populations, including those with mild-to-moderate hypertension, severe hypertension, isolated systolic hypertension, the elderly, diabetics, and patients with metabolic syndrome. mdpi.comnih.govnih.govtandfonline.comsmj.org.sgresearchgate.net Clinical trials have shown that this compound is effective both as monotherapy and in combination with other antihypertensive agents, such as ACE inhibitors and angiotensin receptor blockers. mdpi.comnih.govtandfonline.comresearchgate.net
A key finding regarding this compound's therapeutic profile is its favorable effect on renal parameters. It has been shown to improve kidney function, reduce glomerular hypertension, and decrease proteinuria by dilating both afferent and efferent glomerular arteries, thus preserving intraglomerular pressure. mdpi.comnih.govresearchgate.netnih.govresearchgate.neteuropeanreview.orgeathj.org Studies in hypertensive patients with diabetes or renal impairment have specifically highlighted these protective effects. nih.govnih.goveuropeanreview.org
Comparative studies have indicated that this compound's antihypertensive efficacy is comparable to or, in some instances, superior to other DHP-CCBs and other classes of antihypertensive drugs. nih.govnih.gov For example, studies have shown comparable blood pressure reductions when compared to amlodipine (B1666008), lacidipine (B1674219), and nifedipine (B1678770) GITS. nih.govnih.govsmj.org.sg
The LAURA study, a large observational investigation, evaluated this compound's effectiveness in patients with hypertension and concomitant cardiovascular risk factors, demonstrating significant blood pressure reductions across different risk levels. nih.gov
Table 1 summarizes key efficacy findings from selected studies:
| Study Reference | Patient Population | Treatment Duration | Key Efficacy Finding |
| Barrios et al. tandfonline.com | Mild-to-moderate hypertension with risk factors | 3 months | Effective at reducing blood pressure across a broad range of patients. |
| LAURA study nih.gov | Hypertension with CV risk factors | 6 months | Significant decrease in BP (18.5/13.8 mmHg to 27.4/17.4 mmHg depending on risk). nih.gov |
| Ninci et al. tandfonline.com | Elderly patients (60–85 years) with hypertension | 4 weeks | Greater reduction in SBP/DBP and increased response rate compared to placebo. tandfonline.com |
| Dalla Vestra et al. nih.govtandfonline.com | Hypertension, diabetes, microalbuminuria | 9–12 months | Reduced blood pressure and albumin excretion rate. nih.govtandfonline.com |
| Study by Rayner et al. dovepress.com | Treatment-naïve patients with stage 1 or 2 systolic hypertension | 12 weeks | Significant improvements in office SBP and DBP, 24-hour BP, and reduced BPV. dovepress.com |
Role of this compound in Current and Future Therapeutic Strategies
This compound holds an established role in current antihypertensive therapy, utilized as both monotherapy and in combination regimens. nih.govnih.gov Its efficacy in diverse patient groups, including the elderly and those with diabetes and renal impairment, makes it a valuable option in clinical practice. mdpi.comnih.govnih.govresearchgate.net Current guidelines often recommend combination therapy for many hypertensive patients, and this compound's compatibility with other drug classes, such as ACE inhibitors and ARBs, supports its use in such strategies. nih.govtandfonline.comresearchgate.net Fixed-dose combinations containing this compound and enalapril (B1671234) have been developed and proposed to address unmet therapeutic needs, particularly in high-risk patients. researchgate.neteuropeanreview.orgeathj.orgresearchgate.neteuropeanreview.org
Looking ahead, this compound's unique pharmacological profile and demonstrated benefits beyond blood pressure lowering suggest potential roles in future therapeutic strategies. Its nephroprotective properties make it a preferred choice for hypertensive patients at risk of renal impairment. researchgate.neteuropeanreview.orgeathj.org The fixed-dose combination of this compound and enalapril is considered an effective and well-tolerated approach that may positively impact cardiovascular risk. researchgate.net
Emerging research also explores the potential of this compound in areas outside of hypertension. For instance, recent studies have investigated its potential anticancer properties, showing that it can enhance the cytotoxic effects of certain chemotherapeutic agents in various cancer cell lines. nih.gov This suggests a potential future role for this compound in combination cancer therapies, although further clinical studies are necessary. nih.gov Additionally, research into the interaction between this compound and the gut microbiota may open avenues for personalized hypertension management strategies that consider microbial health. jneonatalsurg.com
Unmet Research Needs and Future Academic Prospects
Despite the existing body of research on this compound, several unmet research needs and future academic prospects remain. While studies have demonstrated its efficacy and renal protective effects, there is a recognized lack of studies specifically focused on this compound use in patients with chronic kidney disease (CKD), particularly those with concomitant hypertension. researchgate.net Further research is required to fully elucidate this compound's potential in this specific patient population. researchgate.net
There is also a need for more outcome studies to definitively demonstrate a cardiovascular benefit directly attributable to this compound therapy in hypertension management. smj.org.sg While its effective blood pressure lowering is expected to translate into cardiovascular benefits, dedicated studies confirming this are valuable.
Future academic prospects include further investigation into the mechanisms underlying this compound's beneficial effects beyond blood pressure reduction, such as its anti-inflammatory, antioxidant, and anti-atherogenic properties. mdpi.comnih.govresearchgate.netnih.gov Research into its interaction with the gut microbiota and the functional implications of these interactions on drug response and cardiovascular health represents another promising area. jneonatalsurg.com
Exploring the potential synergistic effects of this compound in combination with other therapeutic agents, particularly in areas like oncology, warrants further preclinical and clinical investigation. nih.gov Evaluating the pharmacokinetics, bioavailability, and potential interactions of this compound in combination therapies is crucial for future clinical applications. nih.gov
Larger, multicentric trials with diverse patient populations are essential to validate existing findings and explore the full therapeutic potential of this compound in various clinical settings. jneonatalsurg.com
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying lercanidipine's calcium channel selectivity, and how can these be experimentally validated?
- Methodological Answer : Use patch-clamp electrophysiology to assess voltage-dependent inhibition of L-type calcium channels in vascular smooth muscle cells. Compare binding affinity (IC₅₀) to other dihydropyridines using radioligand displacement assays. Validate selectivity via molecular docking simulations to identify key residues in channel subtypes .
Q. Which experimental models are optimal for studying this compound's pharmacokinetics (e.g., bioavailability, tissue distribution)?
- Methodological Answer : Employ rodent models for in vivo pharmacokinetic studies, with LC-MS/MS quantification of plasma and tissue concentrations. For bioavailability, compare oral vs. intravenous administration. Use ex vivo intestinal perfusion models to assess absorption kinetics .
Q. How can researchers standardize protocols for assessing this compound's antihypertensive efficacy across preclinical studies?
- Methodological Answer : Adopt telemetry in conscious, freely moving animals to monitor blood pressure continuously. Control variables such as diet, circadian rhythm, and stress. Include positive controls (e.g., amlodipine) and validate endpoints (e.g., % reduction in systolic pressure) .
Advanced Research Questions
Q. What experimental design strategies mitigate variability in this compound's pharmacodynamic responses due to its pH-dependent solubility?
- Methodological Answer : Optimize dissolution testing using biorelevant media (e.g., FaSSGF/FeSSIF) to mimic gastrointestinal conditions. Apply factorial design to evaluate factors like particle size, surfactants, and pH modifiers. Validate via in vitro-in vivo correlation (IVIVC) models .
Q. How should contradictory data on this compound's metabolic stability be reconciled (e.g., CYP3A4 vs. CYP2D6 contributions)?
- Methodological Answer : Conduct hepatic microsome assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Use human recombinant CYP enzymes to quantify metabolic rates. Cross-validate with clinical data from phenotyped cohorts .
Q. What methodologies enhance the transdermal delivery of this compound while maintaining chemical stability?
- Methodological Answer : Develop nanoemulsion-based gels using high-pressure homogenization. Characterize droplet size (DLS), zeta potential, and in vitro permeation (Franz cells). Assess stability under accelerated conditions (40°C/75% RH) and validate via in vivo pharmacodynamic studies .
Q. How can researchers systematically address discrepancies in this compound's reported vascular selectivity across species?
- Methodological Answer : Perform comparative studies across species (rat, rabbit, human) using isolated vascular rings. Normalize responses to tissue-specific receptor density (e.g., Western blot for calcium channel subunits). Apply meta-analysis frameworks to harmonize interspecies data .
Methodological Frameworks
- For Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In hypertensive rat models (P), does transdermal this compound (I) compared to oral administration (C) improve 24-hour blood pressure control (O)?" .
- For Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results needing resolution. For example, prioritize CYP-mediated metabolism contradictions due to clinical dosing implications .
- For Reproducibility : Document methods using ARRIVE guidelines , including raw data (e.g., HPLC chromatograms), statistical code, and environmental conditions (e.g., humidity during formulation). Use supplementary materials for extensive datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
